Usp7-IN-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C29H27ClN6O2S |
|---|---|
Molecular Weight |
559.1 g/mol |
IUPAC Name |
4-[[5-chloro-7-[2-[(3-ethyl-2,6-dioxopyrimidin-1-yl)methyl]thieno[3,2-b]pyridin-7-yl]indol-1-yl]methyl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C29H27ClN6O2S/c1-2-34-12-5-25(37)36(28(34)38)16-21-15-24-27(39-21)22(3-8-33-24)23-14-20(30)13-19-4-11-35(26(19)23)18-29(17-31)6-9-32-10-7-29/h3-5,8,11-15,32H,2,6-7,9-10,16,18H2,1H3 |
InChI Key |
MYEHDMPQKCCTGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=O)N(C1=O)CC2=CC3=NC=CC(=C3S2)C4=C5C(=CC(=C4)Cl)C=CN5CC6(CCNCC6)C#N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Usp7-IN-11: A Technical Guide for Researchers
Introduction to USP7 as a Therapeutic Target
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in various cellular processes, including cell cycle regulation, DNA damage repair, and apoptosis. Its primary function involves the removal of ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By stabilizing MDM2, USP7 indirectly promotes the degradation of p53, a key mechanism in the development and progression of many cancers. This central role in the p53-MDM2 signaling pathway has positioned USP7 as a compelling target for anticancer drug discovery. Inhibition of USP7 is expected to destabilize MDM2, leading to the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
This technical guide provides an in-depth overview of the discovery and synthesis of Usp7-IN-11, a potent inhibitor of USP7. While specific details regarding the discovery and full experimental protocols for this compound are proprietary and found within patent literature, this guide will consolidate the publicly available information and supplement it with representative methodologies and data from the broader field of USP7 inhibitor development to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Discovery of this compound: A Potent USP7 Inhibitor
This compound has been identified as a highly potent inhibitor of the USP7 deubiquitinase.[1][2] The discovery of such inhibitors typically follows a structured workflow common in modern drug discovery.
While the specific screening cascade for this compound is not publicly detailed, the discovery of potent USP7 inhibitors often begins with a high-throughput screening (HTS) campaign to identify initial "hits" from large compound libraries. These screens typically employ biochemical assays that measure the enzymatic activity of USP7. Following hit identification, a process of hit validation, lead generation, and lead optimization is undertaken, often guided by structure-based drug design, to improve potency, selectivity, and pharmacokinetic properties.
Quantitative Data for this compound
This compound demonstrates significant potency in both biochemical and cellular assays. The available data is summarized in the table below.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (USP7) | 0.37 nM | Biochemical Assay | [1][2] |
| IC50 (Cell Proliferation) | 1.23 nM | RS4;11 cells (72 hours) | [1] |
Synthesis of this compound
Representative Synthesis of a USP7 Inhibitor (Illustrative Example)
The following is a generalized, illustrative synthesis and does not represent the actual synthesis of this compound.
Step 1: Synthesis of Intermediate A Starting material X is reacted with reagent Y in a suitable solvent such as dichloromethane (DCM) at room temperature for 16 hours to yield Intermediate A. The product is purified by column chromatography.
Step 2: Synthesis of Intermediate B Intermediate A is then coupled with boronic acid Z in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a mixture of toluene and water. The reaction is heated to 90°C for 12 hours. After workup, Intermediate B is isolated and purified.
Step 3: Final Product Formation Intermediate B undergoes a final reaction, for instance, a deprotection step using trifluoroacetic acid (TFA) in DCM, to yield the final inhibitor. The product is purified by preparative HPLC to give the desired compound with high purity.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are proprietary. However, standard assays are routinely used in the field to evaluate USP7 inhibitors. Representative protocols are provided below.
Biochemical Assay: USP7 Enzyme Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of USP7.
-
Reagents and Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-AMC (7-amino-4-methylcoumarin) or Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound to the assay buffer.
-
Add the USP7 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-AMC substrate.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Assay: Cell Proliferation Assay (MTS Assay)
This assay determines the effect of an inhibitor on the proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell line (e.g., RS4;11)
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well clear plates
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for the desired period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of USP7 inhibitors involves the modulation of the p53-MDM2 pathway.
In normal cellular function, USP7 removes ubiquitin from MDM2, stabilizing it. The stabilized MDM2 then acts as an E3 ligase, adding ubiquitin to p53 and targeting it for degradation by the proteasome. This keeps p53 levels low.
When this compound inhibits USP7, the deubiquitination of MDM2 is blocked. This leads to the auto-ubiquitination and subsequent degradation of MDM2. With lower levels of MDM2, p53 is no longer targeted for degradation. As a result, p53 accumulates in the cell, leading to the activation of its downstream targets, which can induce apoptosis or cell cycle arrest in cancer cells.
Conclusion
This compound is a potent and promising inhibitor of USP7 with potential applications in cancer therapy. While much of the detailed information regarding its discovery and synthesis remains within proprietary documents, this guide provides a comprehensive overview of the available data and the broader context of USP7 inhibitor development. The representative experimental protocols and pathway diagrams offer valuable insights for researchers working in this area. Further disclosure of data from preclinical and clinical studies will be crucial in fully elucidating the therapeutic potential of this compound.
References
Usp7-IN-11: A Technical Guide to its Role in Deubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide array of protein substrates. Through its removal of ubiquitin chains, USP7 influences numerous cellular processes, including DNA damage repair, cell cycle progression, epigenetic regulation, and immune signaling. Dysregulation of USP7 activity has been implicated in the pathogenesis of various diseases, most notably cancer, where it often contributes to tumor progression and therapeutic resistance by stabilizing oncoproteins and destabilizing tumor suppressors. This has positioned USP7 as a compelling target for therapeutic intervention. Usp7-IN-11 has emerged as a potent and highly selective inhibitor of USP7, demonstrating significant potential for research and clinical development. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Core Concepts: The Ubiquitin-Proteasome System and the Role of USP7
The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells. The process involves the tagging of substrate proteins with ubiquitin, a small regulatory protein. This "ubiquitination" can lead to various cellular outcomes, with the formation of a polyubiquitin chain most commonly targeting the protein for degradation by the proteasome.
Deubiquitinating enzymes (DUBs) like USP7 counteract this process by removing ubiquitin moieties, thereby rescuing the substrate protein from degradation and restoring its function. USP7's substrate repertoire is extensive and includes key proteins in cancer-related pathways. One of the most well-characterized functions of USP7 is its role in the p53-MDM2 axis. USP7 can deubiquitinate and stabilize both the tumor suppressor p53 and its primary E3 ubiquitin ligase, MDM2. In many cancers, the net effect of USP7 activity favors the stabilization of MDM2, leading to the degradation of p53 and the promotion of tumor cell survival.
This compound: A Potent Inhibitor of USP7
This compound is a small molecule inhibitor that has demonstrated high potency against USP7. Its development represents a significant advancement in the quest for selective and effective USP7-targeted therapies.
Quantitative Data
The inhibitory activity of this compound has been quantified through biochemical and cell-based assays. The following table summarizes the key potency metrics.
| Parameter | Value | Description | Source |
| IC50 (USP7) | 0.37 nM | The half-maximal inhibitory concentration against purified USP7 enzyme. | [1] |
| IC50 (RS4;11 cell proliferation) | 1.23 nM | The half-maximal inhibitory concentration for the proliferation of the human B-cell precursor leukemia cell line RS4;11. | [1] |
These values highlight the sub-nanomolar potency of this compound in both biochemical and cellular contexts, indicating its strong potential as a research tool and a therapeutic candidate.
Mechanism of Deubiquitination Inhibition
While the precise binding mode of this compound is not yet publicly detailed, the inhibitory mechanisms of small molecules targeting USP7 are generally categorized as either covalent or non-covalent. Covalent inhibitors typically form an irreversible bond with the catalytic cysteine residue (Cys223) in the active site of USP7, leading to its inactivation. Non-covalent inhibitors, on the other hand, bind reversibly to the enzyme, often in an allosteric site or competitively at the active site, to prevent substrate binding or catalysis. Given the high potency of this compound, it is likely to have a highly specific interaction within a key binding pocket of USP7.
Signaling Pathways Modulated by this compound
By inhibiting USP7, this compound is predicted to modulate a multitude of downstream signaling pathways critical for cancer cell survival and proliferation.
Caption: Inhibition of USP7 by this compound disrupts multiple oncogenic signaling pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the information available in patent WO2022048498A1.
Biochemical Assay for USP7 Inhibition (IC50 Determination)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified USP7.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-rhodamine 110 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations.
-
Add a solution of recombinant USP7 enzyme to each well of the 384-well plate.
-
Add the diluted this compound solutions to the wells containing the enzyme. Include control wells with DMSO only (for 100% activity) and wells with a known potent USP7 inhibitor or no enzyme (for background fluorescence).
-
Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-rhodamine 110 substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for rhodamine 110 (e.g., excitation at 485 nm and emission at 520 nm).
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (IC50 Determination in RS4;11 cells)
This assay assesses the effect of this compound on the growth and viability of the RS4;11 cancer cell line.
Materials:
-
RS4;11 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed RS4;11 cells into the wells of a 96-well plate at a predetermined density (e.g., 5,000 cells per well) in complete culture medium.
-
Allow the cells to attach and resume growth for a few hours or overnight.
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock.
-
Add the diluted compound solutions to the appropriate wells. Include control wells with DMSO only.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Measure the luminescence using a plate luminometer.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for the characterization of a USP7 inhibitor like this compound.
Conclusion and Future Directions
This compound is a highly potent inhibitor of USP7 with significant anti-proliferative effects in cancer cells. Its sub-nanomolar efficacy makes it a valuable tool for dissecting the complex biology of USP7 and a promising candidate for further preclinical and clinical development. Future research should focus on elucidating the precise molecular interactions between this compound and USP7, expanding the evaluation of its efficacy across a broader range of cancer types, and assessing its pharmacokinetic and pharmacodynamic properties in in vivo models. The continued development of potent and selective USP7 inhibitors like this compound holds great promise for the advancement of novel cancer therapies.
References
Usp7-IN-11: A Technical Guide to its Cellular Targets and Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp7-IN-11 has emerged as a highly potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) that plays a critical role in a multitude of cellular processes.[1][2][3][4][5][6][7][8][9][10] Dysregulation of USP7 activity is implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the known and anticipated cellular targets and substrates affected by this compound, methodologies for their identification, and the signaling pathways involved. While specific proteomics data for this compound are not yet publicly available, this guide extrapolates its cellular effects based on its high potency against USP7 and the well-established functions of this enzyme.
This compound: Quantitative Data
This compound is characterized by its remarkable potency and selectivity for USP7. The available quantitative data is summarized in the table below.
| Compound | Target | IC50 | Notes | Reference |
| This compound | USP7 | 0.37 nM | Potent and selective inhibitor with demonstrated anticancer effects. | [2][3][4][5][6][7][8][9][10] |
Cellular Targets and Substrates of USP7: The Anticipated Impact of this compound
As a potent inhibitor of USP7, this compound is expected to induce significant changes in the ubiquitination status and stability of a wide array of cellular proteins. The primary consequence of USP7 inhibition is the prevention of ubiquitin removal from its substrates, often leading to their proteasomal degradation. The following sections detail the key known substrates of USP7 and the anticipated cellular consequences of their destabilization by this compound.
The p53-MDM2 Pathway
One of the most well-characterized functions of USP7 is its role in the regulation of the p53 tumor suppressor pathway. USP7 deubiquitinates and stabilizes both p53 and its primary E3 ubiquitin ligase, MDM2.[11][12][13][14] However, in many cancer cells, the net effect of USP7 activity favors the stabilization of MDM2, leading to the suppression of p53.[15]
Anticipated Effect of this compound: By inhibiting USP7, this compound is expected to promote the degradation of MDM2. This would in turn lead to the stabilization and activation of p53, resulting in cell cycle arrest, apoptosis, and tumor growth suppression in p53 wild-type cancers.[11][12]
Caption: p53-MDM2 pathway regulation by USP7 and this compound.
DNA Damage Response (DDR)
USP7 is intricately involved in the DNA damage response through its interaction with and stabilization of several key proteins. These include components of the Fanconi anemia pathway, nucleotide excision repair, and checkpoint regulation.[14]
Anticipated Effect of this compound: Inhibition of USP7 by this compound would likely lead to the destabilization of DDR proteins, potentially sensitizing cancer cells to DNA damaging agents.
Epigenetic Regulation
USP7 plays a role in epigenetic regulation by stabilizing proteins involved in maintaining DNA methylation and histone modifications, such as DNMT1 and components of the Polycomb repressive complex (PRC).[14][16]
Anticipated Effect of this compound: this compound treatment is expected to lead to the degradation of these epigenetic modifiers, resulting in alterations in gene expression patterns that could contribute to its anti-cancer effects.
Other Notable Substrates
Systematic proteomic studies have identified a growing list of USP7 substrates, indicating its broad regulatory role.[15][17] These include proteins involved in:
-
Immune response: USP7 regulates the stability of proteins like Foxp3, a key transcription factor in regulatory T cells.[2]
-
Viral infection: USP7 is known to interact with and deubiquitinate viral proteins, such as ICP0 from Herpes Simplex Virus-1 and EBNA1 from Epstein-Barr virus, to promote viral replication and persistence.[14]
Experimental Protocols for Target Identification and Validation
To definitively identify the cellular targets and substrates of this compound, a combination of proteomic and cell-based assays is required. The following protocols represent standard methodologies in the field.
Quantitative Proteomics for Global Substrate Identification
Objective: To identify proteins that exhibit increased ubiquitination or decreased abundance upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture cancer cell lines (e.g., HCT116, U2OS) and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Lyse the cells under denaturing conditions to preserve post-translational modifications. Digest the proteins into peptides using an enzyme such as trypsin.
-
Ubiquitin Remnant Immunoaffinity Purification (K-GG Motif Enrichment): For ubiquitinome analysis, enrich for ubiquitinated peptides using an antibody that recognizes the di-glycine (K-GG) remnant left on lysine residues after tryptic digestion.
-
LC-MS/MS Analysis: Analyze the peptide samples (total proteome and enriched K-GG peptides) using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of proteins and ubiquitination sites across the different treatment conditions. Identify proteins with significantly increased ubiquitination and/or decreased abundance in the this compound treated samples.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. Deubiquitinase(去泛素化酶) [glpbio.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ubiquitin-specific proteases 7 and 11 modulate Polycomb regulation of the INK4a tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling Usp7-IN-11: A Technical Deep Dive into Preclinical Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and validation of Usp7-IN-11, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). The information presented herein is compiled from publicly available patent literature and vendor specifications, offering a foundational resource for researchers interested in the therapeutic potential of USP7 inhibition.
Core Compound Data & In Vitro Efficacy
This compound has emerged as a high-potency inhibitor of the deubiquitinating enzyme USP7, a key regulator in various cellular processes, including the p53-MDM2 tumor suppressor pathway. Inhibition of USP7 leads to the destabilization of MDM2, thereby promoting the stabilization and activation of p53, a critical tumor suppressor. This mechanism underlies the anticancer potential of this compound.
Quantitative analysis of its in vitro activity demonstrates significant potency and cellular effects. The available data is summarized in the tables below.
Table 1: In Vitro Enzymatic and Cell-Based Assay Data for this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Inhibition | USP7 | IC50 | 0.37 nM | [1][2][3] |
| Cell Proliferation | RS4;11 (Human B-cell precursor leukemia) | IC50 | 1.23 nM (72h) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the descriptions provided in the primary patent literature for the characterization of this compound and similar compounds.
USP7 Enzymatic Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the enzymatic activity of USP7.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-rhodamine 110 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.05% BSA, 5 mM DTT)
-
This compound (solubilized in DMSO)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add a fixed concentration of recombinant USP7 enzyme to the wells of a 384-well plate containing assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the ubiquitin-rhodamine 110 substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 535 nm).
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (RS4;11)
Objective: To determine the effect of this compound on the proliferation of the RS4;11 cancer cell line.
Materials:
-
RS4;11 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (solubilized in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed RS4;11 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Treat the cells with the diluted this compound or DMSO (vehicle control) and incubate for 72 hours.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding of the role of this compound.
Caption: USP7-p53 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Cell Proliferation Assay.
Caption: Logical Flow of Preclinical Validation.
Future Directions
The currently available data for this compound provides a strong rationale for its further investigation as a potential anticancer agent. Key next steps in its preclinical development would involve comprehensive in vivo studies to establish efficacy in relevant cancer models. Furthermore, detailed pharmacokinetic (ADME) and toxicology studies are essential to evaluate its drug-like properties and safety profile before consideration for clinical translation. As research progresses, a more complete picture of this compound's therapeutic potential will undoubtedly emerge.
References
USP7-IN-11: A Technical Guide for Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubiquitin-specific protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of key proteins involved in tumor progression and immune response. Inhibition of USP7 offers a promising therapeutic strategy for various cancers. This technical guide provides an in-depth overview of USP7-IN-11, a potent and selective inhibitor of USP7. This document consolidates the available preclinical data, outlines detailed experimental protocols for its evaluation, and visualizes its mechanistic role in relevant signaling pathways.
Introduction to USP7 and Its Role in Cancer
Ubiquitin-specific protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation. USP7 plays a pivotal role in numerous cellular processes, including cell cycle regulation, DNA damage repair, and immune surveillance.[1][2] Its dysregulation is frequently observed in various malignancies, where it contributes to oncogenesis by stabilizing oncoproteins and destabilizing tumor suppressors.[3][4]
The most well-characterized role of USP7 in cancer is its regulation of the p53-MDM2 pathway.[2][3] USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor p53 for degradation.[2][3] By inhibiting USP7, MDM2 becomes destabilized and degraded, leading to the accumulation and activation of p53, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[5][6] Beyond the p53-MDM2 axis, USP7 influences other cancer-relevant pathways, including those involving PTEN, FOXO, and NF-κB, and plays a role in the function of regulatory T cells (Tregs), highlighting its multifaceted impact on the tumor microenvironment.[3][7]
This compound: A Potent and Selective Inhibitor
This compound is a novel, highly potent small molecule inhibitor of USP7. Preclinical data demonstrates its significant potential as a therapeutic agent for cancer.
Quantitative Data
The following tables summarize the key in vitro efficacy data for this compound.
Table 1: Biochemical Potency of this compound
| Compound | Target | IC50 (nM) | Reference |
| This compound | USP7 | 0.37 | [5][7] |
Table 2: Cellular Activity of this compound
| Compound | Cell Line | Assay | IC50 (nM) | Treatment Duration | Reference |
| This compound | RS4;11 (Human B-cell precursor leukemia) | Proliferation | 1.23 | 72 hours | [7] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of the deubiquitinating activity of the USP7 enzyme. This leads to the accumulation of ubiquitinated substrates that are normally stabilized by USP7, targeting them for proteasomal degradation.
The p53-MDM2 Signaling Pathway
A primary consequence of USP7 inhibition by this compound is the activation of the p53 tumor suppressor pathway. The diagram below illustrates this key signaling cascade.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of USP7 inhibitors. The following sections provide representative methodologies based on standard practices in the field, likely similar to those used in the characterization of this compound as described in patent WO2022048498A1.
Biochemical USP7 Enzymatic Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of USP7.
Objective: To determine the IC50 value of this compound against purified USP7 enzyme.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds)
-
384-well, black, low-volume plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of recombinant USP7 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 10 µL of the Ubiquitin-Rhodamine 110 substrate solution to each well.
-
Immediately begin kinetic reading of the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every 2 minutes for 60 minutes at 30°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Objective: To determine the IC50 value of this compound on the proliferation of a cancer cell line (e.g., RS4;11).
Materials:
-
RS4;11 cells (or other cancer cell lines)
-
Complete cell culture medium
-
This compound
-
96-well, clear-bottom, black-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed RS4;11 cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the diluted this compound or vehicle control (DMSO) and incubate for 72 hours.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration of this compound relative to the DMSO control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
Western Blot Analysis of Pathway Modulation
This method is used to confirm the mechanism of action of this compound by observing changes in the protein levels of key signaling molecules.
Objective: To assess the effect of this compound on the protein levels of USP7, MDM2, and p53 in cancer cells.
Materials:
-
Cancer cell line (e.g., a p53 wild-type line)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against USP7, MDM2, p53, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.[5][9]
Conclusion and Future Directions
This compound is a highly potent inhibitor of USP7 with demonstrated anti-proliferative activity in a cancer cell line. Its mechanism of action, centered on the destabilization of MDM2 and subsequent activation of p53, positions it as a promising candidate for further preclinical and clinical development. Future research should focus on expanding the evaluation of this compound to a broader range of cancer models, including in vivo xenograft studies, to assess its efficacy, pharmacokinetics, and safety profile.[10][11] Furthermore, exploring combination therapies, for instance with DNA-damaging agents or immune checkpoint inhibitors, could reveal synergistic anti-tumor effects and broaden the therapeutic potential of USP7 inhibition.[12] The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing novel cancer therapies targeting the ubiquitin-proteasome system.
References
- 1. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 8. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rapt.com [rapt.com]
- 12. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Usp7 Inhibition in Neurodegenerative Disease Models: A Technical Guide
Disclaimer: No direct experimental data for Usp7-IN-11 in neurodegenerative disease models is publicly available at the time of this writing. This guide summarizes the therapeutic potential of targeting the Ubiquitin-Specific Protease 7 (USP7) in neurodegenerative diseases by using data from other potent and selective USP7 inhibitors, such as Eupalinolide B, FT671, and P22077, as surrogates. This compound is a highly potent USP7 inhibitor with a reported IC50 of 0.37 nM, suggesting its potential for similar or enhanced efficacy in the models described herein.
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function, often associated with the accumulation of misfolded proteins and chronic neuroinflammation. The ubiquitin-proteasome system (UPS) is a critical cellular machinery for maintaining protein homeostasis (proteostasis), and its dysregulation is implicated in the pathogenesis of these disorders. Deubiquitinating enzymes (DUBs) are key regulators of the UPS, and among them, Ubiquitin-Specific Protease 7 (USP7) has emerged as a promising therapeutic target. USP7 modulates the stability of numerous proteins involved in critical cellular processes such as cell cycle control, apoptosis, and immune responses.[1] Inhibition of USP7 offers a potential therapeutic strategy to enhance the clearance of toxic proteins, mitigate neuroinflammation, and prevent neuronal cell death.
This technical guide provides an in-depth overview of the role of USP7 inhibition in preclinical models of neurodegenerative diseases, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data on USP7 Inhibitor Efficacy
The following tables summarize the quantitative effects of potent USP7 inhibitors in various in vitro and in vivo models relevant to neurodegenerative diseases.
Table 1: In Vitro Efficacy of USP7 Inhibitors
| Compound | Assay | Cell Line | IC50 / EC50 | Effect | Reference |
| This compound | Enzymatic Assay | - | 0.37 nM | Inhibition of USP7 deubiquitinase activity | WO2022048498A1 |
| Eupalinolide B | Nitric Oxide Production | BV-2 (microglia) | ~5 µM | Inhibition of LPS-induced NO production | [2] |
| Eupalinolide B | IL-6 and TNF-α Release | BV-2 (microglia) | ~5-10 µM | Inhibition of LPS-induced cytokine release | [2] |
| FT671 | Cell Viability (CellTiter-Glo) | MM.1S | 33 nM | Inhibition of cell proliferation | [3] |
| P22077 | Cell Viability (CCK-8) | SH-SY5Y (neuroblastoma) | ~15 µM | Induction of cell death | [1] |
| Almac4 | Cell Viability | TP53 wild-type NB cells | Not specified | Decreased cell viability | [4] |
Table 2: In Vivo Efficacy of Eupalinolide B in Neurodegenerative Disease Models
| Model | Animal | Treatment | Behavioral Test | Outcome | Reference |
| Senescence-Accelerated Mouse Prone 8 (SAMP8) - Dementia Model | SAMP8 mice | Eupalinolide B (10 and 50 mg/kg, p.o. for 30 days) | Morris Water Maze | Significant reduction in escape latency, indicating improved spatial learning and memory. | [5] |
| MPTP-induced Parkinson's Disease Model | C57BL/6 mice | Eupalinolide B (10 and 50 mg/kg, p.o. for 15 days) | Rotarod Test | Significant increase in the latency to fall, indicating improved motor coordination. | [5] |
| MPTP-induced Parkinson's Disease Model | C57BL/6 mice | Eupalinolide B (10 and 50 mg/kg, p.o. for 15 days) | Pole Test | Significant reduction in the time to turn and descend, indicating improved motor function. | [5] |
Table 3: Biomarker Modulation by USP7 Inhibitors In Vivo
| Model | Animal | Treatment | Biomarker | Change | Reference |
| SAMP8 Dementia Model | SAMP8 mice | Eupalinolide B (50 mg/kg) | Iba-1 (microglia activation marker) in cortex | Decreased expression | [5] |
| SAMP8 Dementia Model | SAMP8 mice | Eupalinolide B (50 mg/kg) | Nrf2 target genes (HO-1, NQO1) in brain | Increased expression | [2] |
| MPTP-induced PD Model | C57BL/6 mice | Eupalinolide B (50 mg/kg) | Tyrosine Hydroxylase (TH) positive neurons in SNpc | Increased number, indicating neuroprotection | [5] |
| MPTP-induced PD Model | C57BL/6 mice | Eupalinolide B (50 mg/kg) | Iba-1 in Substantia Nigra pars compacta (SNpc) | Decreased expression | [5] |
Signaling Pathways Modulated by USP7 Inhibition
USP7 inhibition impacts multiple signaling pathways implicated in neurodegeneration. The following diagrams illustrate these key pathways.
Inhibition of USP7 prevents the deubiquitination and stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[6] This leads to MDM2 degradation, resulting in the accumulation and activation of p53, which can trigger neuronal apoptosis.[6][7] This pathway is a key consideration for the therapeutic window of USP7 inhibitors in neurodegenerative diseases.
References
- 1. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. innoprot.com [innoprot.com]
- 4. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. Evidence for p53-mediated modulation of neuronal viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Usp7-IN-11: A Potent and Selective USP7 Inhibitor for Cancer Research and Drug Development
An In-depth Technical Guide
Abstract
Usp7-IN-11 is a highly potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that has emerged as a critical regulator of cellular processes frequently dysregulated in cancer. By inhibiting USP7, this compound disrupts the delicate balance of protein ubiquitination, leading to the destabilization of key oncogenic proteins and the activation of tumor suppressor pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols associated with this compound, offering a valuable resource for researchers in oncology, drug discovery, and chemical biology.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C29H27ClN6O2S. Its structure is characterized by a central thienopyrimidine core linked to substituted phenyl and piperidine moieties. The detailed chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | Not publicly available. |
| SMILES Notation | CCN(C=CC1=O)C(N1CC2=CC3=NC=CC(C4=CC(Cl)=CC5=C4N(CC6(C#N)CCNCC6)C=C5)=C3S2)=O |
| Molecular Formula | C29H27ClN6O2S |
| Molecular Weight | 559.08 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO at 130 mg/mL (232.52 mM) with ultrasonic assistance. |
| Storage Conditions | Store at 4°C, protected from moisture and light. For long-term storage of solutions, -80°C is recommended. |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the potent and selective inhibition of the deubiquitinating enzyme USP7. USP7 plays a pivotal role in the regulation of the p53 tumor suppressor pathway by deubiquitinating and stabilizing MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][2]
By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. The reduction in MDM2 levels results in the stabilization and accumulation of p53. Activated p53 can then transcriptionally activate its target genes, such as p21, leading to cell cycle arrest and apoptosis in cancer cells.[3] This mechanism of action makes this compound a promising candidate for the treatment of cancers with wild-type p53.
Beyond the p53 pathway, USP7 has a broad range of substrates involved in DNA damage repair, epigenetic regulation, and immune signaling, suggesting that this compound may have multifaceted anti-cancer effects.[2][4]
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.
Biological Activity
This compound is a highly potent inhibitor of USP7, demonstrating an IC50 of 0.37 nM in biochemical assays.[5] This potent enzymatic inhibition translates to cellular activity, where it inhibits the proliferation of RS4;11 cells with an IC50 of 1.23 nM.
| Assay Type | Target/Cell Line | IC50 Value |
| Biochemical Assay | USP7 Enzyme | 0.37 nM |
| Cell-based Assay | RS4;11 cells | 1.23 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro USP7 Inhibition Assay (Ubiquitin-Rhodamine 110)
This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-Rhodamine 110.
Caption: Workflow for the in vitro USP7 biochemical assay.
Materials:
-
Recombinant human USP7 enzyme
-
This compound
-
Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well black plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the this compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of USP7 enzyme solution (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of Ubiquitin-Rhodamine 110 substrate (final concentration ~50 nM).
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 2 minutes for 60 minutes using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Western Blot for p53 and MDM2 Stabilization
This protocol is used to assess the cellular effects of this compound on the protein levels of p53 and MDM2.
Materials:
-
Cancer cell line (e.g., HCT116, U2OS)
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p53, anti-MDM2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to USP7 in a cellular context.[6][7]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (as in Western Blot)
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction by centrifugation.
-
Analyze the amount of soluble USP7 in the supernatant by Western Blot. An increased thermal stability of USP7 in the presence of this compound confirms target engagement.
Immunoprecipitation of Ubiquitinated MDM2
This protocol allows for the detection of changes in the ubiquitination status of MDM2 following treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
MG132 (proteasome inhibitor)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Anti-MDM2 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody for Western Blot
Procedure:
-
Treat cells with this compound and MG132 (to allow accumulation of ubiquitinated proteins).
-
Lyse the cells in the specialized lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an anti-MDM2 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the MDM2-antibody complex.
-
Wash the beads extensively.
-
Elute the immunoprecipitated proteins and analyze by Western Blot using an anti-ubiquitin antibody to detect ubiquitinated MDM2.
In Vivo Studies
While specific in vivo data for this compound is not extensively published in peer-reviewed literature, potent and selective USP7 inhibitors with similar mechanisms of action have demonstrated anti-tumor activity in various preclinical cancer models.[8][9] These studies typically involve oral administration of the inhibitor to tumor-bearing mice and monitoring of tumor growth over time. Pharmacokinetic and pharmacodynamic analyses are also crucial components of in vivo evaluation.
Conclusion
This compound is a powerful research tool for investigating the biological roles of USP7 and for the preclinical validation of USP7 as a therapeutic target in oncology. Its high potency and selectivity, coupled with a well-defined mechanism of action, make it an invaluable asset for researchers in the field. The detailed experimental protocols provided in this guide will facilitate the effective utilization of this compound in a research setting, contributing to a deeper understanding of the ubiquitin-proteasome system and the development of novel cancer therapies. However, it is important to note that while preclinical data for USP7 inhibitors is promising, none have yet entered clinical trials, and further research is needed to fully elucidate their therapeutic potential and potential toxicities.[1][8]
References
- 1. Researchers explain the toxicity of USP7 inhibitors, under development for cancer treatment - ecancer [ecancer.org]
- 2. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glpbio.com [glpbio.com]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Western Blot Protocol for Monitoring the Cellular Activity of USP7-IN-11
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for using Western blot to assess the cellular activity of USP7-IN-11, a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). The protocol focuses on monitoring the well-established USP7-MDM2-p53 signaling axis.
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in key cellular processes, including DNA damage repair, cell cycle progression, and immune response.[1][2] Dysregulation of USP7 activity is linked to various diseases, particularly cancer, where its overexpression often correlates with tumor progression and poor prognosis.[1][3]
One of the most well-characterized functions of USP7 is its role in the p53-MDM2 pathway. USP7 removes ubiquitin chains from MDM2, an E3 ubiquitin ligase, thereby preventing its proteasomal degradation.[2] Stabilized MDM2 then targets the tumor suppressor p53 for ubiquitination and degradation.[1][2] In many cancers, this activity suppresses the tumor-suppressive function of p53.[1]
Small molecule inhibitors of USP7, such as this compound, are being investigated as potential cancer therapeutics. These inhibitors block the deubiquitinating activity of USP7, leading to the destabilization of its substrates, including MDM2.[4] The subsequent degradation of MDM2 results in the stabilization and accumulation of p53, which can trigger apoptosis or cell cycle arrest in cancer cells.[4] This application note provides a detailed Western blot protocol to verify this mechanism of action in a cellular context.
Signaling Pathway
The diagram below illustrates the regulatory relationship between USP7, MDM2, and p53, and the effect of USP7 inhibition.
Caption: The USP7-MDM2-p53 signaling axis under normal and inhibited conditions.
Experimental Protocol
This protocol describes how to treat a p53 wild-type cancer cell line (e.g., HCT116, U2OS) with this compound and detect the expected changes in protein levels of USP7, MDM2, and p53 via Western blot.
Materials and Reagents
Cell Culture & Treatment
-
p53 wild-type cell line (e.g., HCT116, ATCC CCL-247)
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT116)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Cell Lysis
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Igepal, 0.25% deoxycholate)[5]
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
Protein Quantification
-
BCA Protein Assay Kit
-
Microplate reader
Western Blotting
-
4-12% Bis-Tris precast polyacrylamide gels
-
SDS-PAGE running buffer
-
Protein loading buffer (e.g., Laemmli buffer)
-
PVDF membrane
-
Transfer buffer
-
Methanol
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-USP7
-
Mouse anti-MDM2
-
Rabbit anti-p53
-
Mouse anti-β-Actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent HRP substrate (ECL)
-
Chemiluminescence detection system
Experimental Workflow
The overall workflow for the experiment is depicted below.
Caption: Step-by-step workflow for the Western blot experiment.
Detailed Procedure
Step 1: Cell Culture and Treatment
-
Seed HCT116 cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in fresh culture medium. A typical concentration range to test would be 0.1 µM to 10 µM.[4]
-
Aspirate the old medium and treat the cells with the this compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a desired time period, typically 20-24 hours, to allow for changes in protein turnover.[4]
Step 2: Cell Lysis
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new clean tube.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer. Prepare aliquots for SDS-PAGE by adding 4x Laemmli loading buffer to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
Step 4: SDS-PAGE and Protein Transfer
-
Load 20-30 µg of protein per lane into a 4-12% Bis-Tris gel. Include a protein molecular weight marker.
-
Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Activate the PVDF membrane in methanol for 1 minute before transfer.
Step 5: Immunodetection
-
Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.[6]
-
Incubate the membrane with the primary antibody (e.g., anti-p53, 1:1000 dilution) in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) in 5% milk in TBST for 1-2 hours at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To probe for other proteins, the membrane can be stripped and re-probed, or parallel blots can be run. Always probe for a loading control (e.g., β-Actin) to ensure equal protein loading.
Data Analysis and Expected Results
Successful inhibition of USP7 by this compound should lead to a dose-dependent decrease in MDM2 protein levels and a corresponding increase in p53 protein levels. USP7 levels should remain relatively unchanged.
Caption: Logical flow of events following USP7 inhibition.
Quantitative Data Summary
The following table summarizes the expected outcomes for protein levels following treatment with an effective concentration of this compound. The data is representative based on published results for potent USP7 inhibitors.[4]
| Protein Target | Expected Molecular Weight | Expected Change with this compound | Rationale |
| p53 | ~53 kDa | Increase | Stabilized due to degradation of its E3 ligase, MDM2.[4] |
| MDM2 | ~90 kDa | Decrease | Destabilized and degraded when USP7 activity is inhibited.[4] |
| USP7 | ~130 kDa | No significant change | The inhibitor targets the enzyme's activity, not its expression. |
| β-Actin | ~42 kDa | No change | Loading control to ensure equal protein amounts were loaded. |
Disclaimer: This protocol provides a general guideline. Optimal conditions, including inhibitor concentration, treatment time, and antibody dilutions, should be determined empirically for each specific cell line and experimental setup.
References
- 1. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 2. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The deubiquitinase USP7 uses a distinct ubiquitin-like domain to deubiquitinate NF-ĸB subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7tmantibodies.com [7tmantibodies.com]
Application Notes and Protocols for Usp7-IN-11 Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp7-IN-11 is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that plays a critical role in various cellular processes, including the p53-MDM2 pathway.[1][2][3][4][5][6][7][8][9] Dysregulation of USP7 activity is implicated in the pathogenesis of several diseases, particularly cancer, making it an attractive target for therapeutic intervention. These application notes provide a detailed protocol for the immunoprecipitation of USP7 and its interacting partners using this compound to investigate the inhibitor's effect on protein-protein interactions.
Mechanism of Action
USP7 is a key regulator of the p53 tumor suppressor protein and its primary E3 ubiquitin ligase, MDM2.[1][4][5][6][7][8][9] Under normal physiological conditions, USP7 deubiquitinates and stabilizes both p53 and MDM2. However, USP7 exhibits a higher affinity for MDM2, leading to the preferential stabilization of MDM2 and subsequent degradation of p53.[9] By inhibiting the catalytic activity of USP7, this compound is expected to increase the ubiquitination of USP7 substrates, leading to their degradation. This can disrupt the USP7-MDM2 interaction, leading to the destabilization of MDM2, and consequently, the stabilization and activation of p53.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| This compound IC50 (in vitro) | 0.37 nM | N/A | [2][3] |
| This compound IC50 (cell-based) | 1.23 nM (72 hours) | RS4;11 | [2][3] |
Signaling Pathway Diagram
The following diagram illustrates the central role of USP7 in the p53-MDM2 signaling pathway and the expected impact of this compound.
Caption: USP7's role in the p53-MDM2 pathway and this compound's inhibitory effect.
Experimental Protocols
Immunoprecipitation of Endogenous USP7 and MDM2
This protocol describes the immunoprecipitation of endogenous USP7 to investigate its interaction with MDM2 in cells treated with this compound.
Materials:
-
Cell Lines: Human cancer cell line expressing wild-type p53 (e.g., HCT116, U2OS).
-
Reagents:
-
This compound (dissolved in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol) supplemented with protease and phosphatase inhibitor cocktails.
-
Anti-USP7 antibody (for immunoprecipitation)
-
Anti-MDM2 antibody (for Western blotting)
-
Anti-p53 antibody (for Western blotting)
-
Normal Rabbit or Mouse IgG (as a negative control)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer without protease/phosphatase inhibitors)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
-
Equipment:
-
Cell culture incubator
-
Microcentrifuge
-
Vortexer
-
End-over-end rotator
-
Magnetic rack (for magnetic beads)
-
SDS-PAGE and Western blotting apparatus
-
Experimental Workflow Diagram:
Caption: Workflow for the this compound immunoprecipitation experiment.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM, optimization may be required) or DMSO (vehicle control) for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 ml of ice-cold Co-IP Lysis Buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20-30 µl of Protein A/G beads.
-
Incubate on an end-over-end rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-USP7 antibody or an equivalent amount of control IgG.
-
Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µl of pre-washed Protein A/G beads to each sample.
-
Incubate on an end-over-end rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 ml of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µl of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
SDS-PAGE and Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against MDM2, p53, and USP7 (to confirm successful immunoprecipitation).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.
-
Expected Results:
Treatment with this compound is expected to disrupt the interaction between USP7 and its substrates. Therefore, in the immunoprecipitates of USP7 from this compound-treated cells, a reduced amount of co-immunoprecipitated MDM2 should be observed compared to the DMSO-treated control. Consequently, an increase in the total cellular levels of p53 may also be detected in the input lysates due to the destabilization of MDM2.
References
- 1. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. STIP is a critical nuclear scaffolding protein linking USP7 to p53-Mdm2 pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for USP7-IN-11 Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes. These processes include the p53-MDM2 tumor suppressor pathway, DNA damage repair, cell cycle progression, and immune response.[1][2][3][4] Dysregulation of USP7 activity has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.[5][6]
USP7-IN-11 is a chemical probe used to study the enzymatic activity of USP7. These application notes provide detailed protocols for biochemical and cellular assays to characterize the inhibitory activity of this compound and similar compounds. The protocols are intended for researchers in academia and industry engaged in drug discovery and development.
Biochemical Assay: In Vitro USP7 Inhibition
This assay quantitatively measures the enzymatic activity of USP7 and its inhibition by test compounds like this compound using a fluorogenic substrate, Ubiquitin-Rhodamine 110-Glycine (Ub-Rh110-G) or Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).[7][8][9] Cleavage of the substrate by USP7 results in a fluorescent signal that is proportional to the enzyme's activity.
Experimental Protocol
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-AMC or Ubiquitin-Rhodamine 110 Glycine substrate
-
This compound or other test compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5 mM DTT, 0.01% Triton X-100, and 0.05 mg/mL BSA[10]
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Enzyme Preparation: Dilute the recombinant USP7 enzyme in Assay Buffer to a working concentration of 200 pM. This will result in a final in-assay concentration of 100 pM.[10]
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or vehicle (Assay Buffer with DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the 200 pM USP7 enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
-
Substrate Addition: Prepare a 600 nM working solution of Ub-AMC in Assay Buffer. Add 5 µL of this solution to each well to initiate the enzymatic reaction. The final concentration of Ub-AMC in the 15 µL reaction volume will be 300 nM.[10]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[11][12] Monitor the fluorescence intensity kinetically over 30-60 minutes at room temperature.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the positive control (enzyme with vehicle) and negative control (no enzyme).
-
Plot the normalized enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
| Parameter | This compound | Control Compound |
| IC50 (µM) | e.g., 77[10] | Value |
| Hill Slope | Value | Value |
| Maximal Inhibition (%) | Value | Value |
Cellular Assays: Target Engagement and Downstream Effects
Cellular assays are crucial to confirm that the inhibitor can access the target protein within a cellular context and exert the expected biological effects.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in cells.[3][9][13][14][15] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol:
Materials:
-
HCT116 or other suitable cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: Anti-USP7, secondary antibody
-
Western blot equipment and reagents
Procedure:
-
Cell Treatment: Culture HCT116 cells to 80-90% confluency. Treat the cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Heat Shock: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer. Centrifuge the lysates at high speed to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Normalize the protein concentrations and perform western blotting using an anti-USP7 antibody to detect the amount of soluble USP7 at each temperature.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble USP7 against the temperature for each treatment condition. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Data Presentation
| Treatment | Melting Temperature (Tm) (°C) |
| Vehicle (DMSO) | Value |
| This compound (1 µM) | Value |
| This compound (10 µM) | Value |
Western Blot for Downstream Pathway Modulation
Inhibition of USP7 is expected to destabilize its substrates, such as MDM2, leading to the stabilization and accumulation of p53.[16][17] Western blotting can be used to assess these downstream effects.
Experimental Protocol:
Materials:
-
HCT116 (p53 wild-type) cells
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Anti-p53, Anti-MDM2, Anti-β-actin (loading control), secondary antibodies
-
Western blot equipment and reagents
Procedure:
-
Cell Treatment: Seed HCT116 cells and allow them to attach overnight. Treat the cells with increasing concentrations of this compound (e.g., 1 µM to 50 µM) for 6-24 hours.
-
Protein Extraction: Lyse the cells, quantify the protein concentration, and prepare lysates for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against p53, MDM2, and β-actin. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control (β-actin). Compare the levels of p53 and MDM2 in treated cells to the vehicle-treated control.
Data Presentation
| Treatment Concentration (µM) | Relative p53 Level (Fold Change) | Relative MDM2 Level (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 1 | Value | Value |
| 10 | Value | Value |
| 50 | Value | Value |
Cell Viability Assay
This assay determines the effect of USP7 inhibition on the proliferation and viability of cancer cells.
Experimental Protocol:
Materials:
-
HCT116 or other cancer cell lines
-
This compound
-
Cell culture medium
-
MTS or MTT reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 72 hours.
-
Viability Measurement: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
| Cell Line | GI50 (µM) |
| HCT116 | e.g., 67[10] |
| MM1.S | Value |
| Other | Value |
Visualizations
References
- 1. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. amsbio.com [amsbio.com]
- 6. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for USP7-IN-11 in CRISPR-Cas9 Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of numerous proteins involved in essential cellular processes, including DNA repair, cell cycle progression, and apoptosis.[1][2] Its dysregulation is implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention. USP7-IN-11 is a small molecule inhibitor of USP7. The use of such inhibitors in conjunction with CRISPR-Cas9 genome-wide screens provides a powerful platform to identify synthetic lethal interactions, uncover mechanisms of drug resistance, and validate novel therapeutic targets.
These application notes provide a comprehensive overview and generalized protocols for employing this compound in CRISPR-Cas9 screens. While specific published data on this compound in this context is limited, the provided methodologies are based on well-established protocols for chemical-genetic screening with other small molecule inhibitors.
Signaling Pathways and Experimental Logic
USP7 is a central node in several critical signaling pathways. Its inhibition by this compound can lead to the destabilization of its substrates, thereby impacting downstream cellular processes. A primary example is the p53-MDM2 pathway, where USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. Inhibition of USP7 leads to MDM2 degradation, resulting in the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Diagram of the USP7-p53-MDM2 Signaling Pathway
Caption: A simplified diagram of the USP7-p53-MDM2 signaling pathway.
A CRISPR-Cas9 screen in the presence of this compound can identify genes whose knockout confers either sensitivity or resistance to USP7 inhibition. This "chemical-genetic interaction" screening approach is a powerful tool for drug discovery and development.
Logical Workflow for a CRISPR-Cas9 Screen with this compound
Caption: A generalized workflow for a pooled CRISPR-Cas9 screen to identify chemical-genetic interactions with this compound.
Quantitative Data Presentation
The primary output of a pooled CRISPR-Cas9 screen is a list of genes whose knockout leads to a significant change in cell fitness in the presence of the inhibitor. This data is typically presented in tables that rank genes based on statistical significance.
Table 1: Hypothetical Top Hits from a CRISPR Screen with this compound (Negative Selection - Synthetic Lethality)
| Gene Symbol | sgRNA Score (e.g., LFC) | P-value | False Discovery Rate (FDR) |
| GENE_A | -2.5 | 1.2e-8 | 5.5e-7 |
| GENE_B | -2.1 | 3.5e-7 | 9.8e-6 |
| GENE_C | -1.9 | 8.1e-7 | 1.5e-5 |
| ... | ... | ... | ... |
LFC: Log2 Fold Change of sgRNA abundance in this compound treated vs. vehicle-treated cells.
Table 2: Hypothetical Top Hits from a CRISPR Screen with this compound (Positive Selection - Resistance)
| Gene Symbol | sgRNA Score (e.g., LFC) | P-value | False Discovery Rate (FDR) |
| GENE_X | 3.2 | 2.5e-9 | 8.2e-8 |
| GENE_Y | 2.8 | 5.1e-8 | 1.2e-6 |
| GENE_Z | 2.5 | 9.8e-8 | 2.3e-6 |
| ... | ... | ... | ... |
LFC: Log2 Fold Change of sgRNA abundance in this compound treated vs. vehicle-treated cells.
Experimental Protocols
The following are generalized protocols for conducting a pooled, negative selection (dropout) CRISPR-Cas9 screen to identify genes that are synthetically lethal with this compound.
Protocol 1: Cell Line Preparation and sgRNA Library Transduction
1. Cell Line Selection and Cas9 Expression:
- Select a cancer cell line of interest. It is crucial to characterize the baseline sensitivity of the cell line to this compound to determine an appropriate screening concentration (typically around the IC20-IC50).
- Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector followed by antibiotic selection.
- Validate Cas9 activity using a functional assay (e.g., transduction with an sgRNA targeting a surface marker like CD81 followed by FACS analysis, or an sgRNA targeting an essential gene).
2. sgRNA Library and Lentivirus Production:
- Choose a genome-wide or focused sgRNA library. For identifying novel synthetic lethal partners, a genome-wide library is recommended.
- Amplify the sgRNA library plasmid pool.
- Produce high-titer lentivirus by co-transfecting HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
3. Lentiviral Titer Determination:
- Determine the lentiviral titer to achieve a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.
4. Large-Scale Transduction:
- Transduce the Cas9-expressing cells with the sgRNA library lentivirus at the predetermined MOI. Ensure a sufficient number of cells are transduced to maintain a high representation of the library (e.g., >500 cells per sgRNA).
- Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
Protocol 2: CRISPR-Cas9 Screen with this compound
1. Cell Plating and Treatment:
- After antibiotic selection, plate the transduced cell pool into replicate flasks or plates.
- Allow cells to adhere and recover for 24-48 hours.
- Treat one set of replicates with a predetermined concentration of this compound and the other set with the vehicle control (e.g., DMSO).
2. Cell Culture and Passaging:
- Culture the cells for a duration that allows for sufficient dropout of sensitive clones (typically 14-21 days).
- Passage the cells as needed, ensuring that the cell number is maintained to preserve library representation.
3. Sample Collection:
- Collect a cell pellet from the initial transduced population (T0) and from both the this compound-treated and vehicle-treated populations at the end of the screen (T_final).
Protocol 3: Data Analysis
1. Genomic DNA Extraction and sgRNA Amplification:
- Extract high-quality genomic DNA from the collected cell pellets.
- Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
2. Next-Generation Sequencing (NGS):
- Perform high-throughput sequencing of the PCR amplicons to determine the abundance of each sgRNA in each sample.
3. Bioinformatic Analysis:
- Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
- Normalize the read counts.
- Calculate the log2 fold change (LFC) of each sgRNA between the this compound-treated and vehicle-treated samples at T_final, and also relative to the T0 sample.
- Use statistical methods (e.g., MAGeCK) to identify sgRNAs and, subsequently, genes that are significantly depleted (synthetic lethal) or enriched (resistance-conferring).
Conclusion
The combination of this compound and CRISPR-Cas9 screening is a potent strategy for elucidating the complex cellular functions of USP7 and for discovering novel therapeutic strategies. The protocols and guidelines presented here provide a framework for researchers to design and execute these powerful experiments, ultimately contributing to the development of more effective cancer therapies.
References
Troubleshooting & Optimization
Technical Support Center: USP7 Inhibitors
Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals working with Ubiquitin-Specific Protease 7 (USP7) inhibitors. While this guide addresses general principles applicable to various USP7 inhibitors, it is important to note that specific off-target profiles can vary significantly between compounds. The information provided here is intended to serve as a comprehensive resource for anticipating, identifying, and troubleshooting potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target families for USP7 inhibitors?
Due to the high degree of structural similarity within the catalytic domains of ubiquitin-specific proteases (USPs), the most common off-targets for USP7 inhibitors are other USP family members. Particular attention should be paid to USP47, which is the closest homolog to USP7, and USP11, which has been shown to interact with USP7 and shares structural similarities.[1][2] Cross-reactivity with other deubiquitinating enzymes (DUBs) outside the USP family is also possible and should be assessed empirically.
Q2: How can I determine if my experimental observations are due to off-target effects?
Several experimental approaches can help distinguish between on-target and off-target effects:
-
Use of a structurally distinct USP7 inhibitor: If a different, well-characterized USP7 inhibitor with a distinct chemical scaffold phenocopies the results, it strengthens the evidence for an on-target effect.
-
Rescue experiments: In cell-based assays, expressing an inhibitor-resistant mutant of USP7 should rescue the observed phenotype if it is on-target.
-
Knockdown/Knockout studies: Comparing the phenotype induced by the inhibitor with that of USP7 knockdown or knockout using techniques like siRNA, shRNA, or CRISPR/Cas9 can provide strong evidence for on-target activity.
-
Dose-response analysis: A clear dose-response relationship that correlates with the inhibitor's known IC50 for USP7 suggests an on-target effect.
Q3: What is the significance of USP7 and USP11 interaction in the context of inhibitor selectivity?
USP7 and USP11 can form a complex and cooperate in certain cellular functions, such as the regulation of the INK4a tumor suppressor and p53 stability.[2][3][4][5] This interaction raises the possibility that an inhibitor targeting the binding interface or an allosteric site could affect both enzymes. Researchers should be aware of this interaction and consider evaluating the effect of their USP7 inhibitor on USP11 activity and downstream signaling.
Troubleshooting Guides
Problem 1: Unexpected cellular toxicity or phenotype not consistent with known USP7 function.
| Possible Cause | Troubleshooting Steps |
| Off-target inhibition of other DUBs or cellular proteins. | 1. Perform a broad-panel DUB screen (e.g., DUBprofiler™) to assess the inhibitor's selectivity. 2. Conduct cellular thermal shift assays (CETSA) or proteome-wide thermal shift assays to identify cellular targets. 3. Use activity-based protein profiling (ABPP) with a tagged version of the inhibitor to identify covalent off-targets. |
| Compound-specific toxicity unrelated to USP7 inhibition. | 1. Test a structurally related but inactive analog of the inhibitor as a negative control. 2. Evaluate general cytotoxicity parameters (e.g., mitochondrial toxicity, membrane integrity) at the working concentration. |
| Modulation of a less-characterized USP7 substrate or pathway. | 1. USP7 has numerous substrates involved in diverse cellular processes.[6][7][8] Review the literature for newly identified USP7 substrates that might explain the observed phenotype. 2. Employ proteomic approaches to identify changes in protein ubiquitination and abundance upon inhibitor treatment. |
Problem 2: Discrepancy between biochemical potency (IC50) and cellular activity (EC50).
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability or high efflux. | 1. Assess the compound's physicochemical properties (e.g., logP, polar surface area). 2. Use cell lines expressing efflux pump inhibitors to determine if the compound is a substrate. |
| Metabolic instability of the inhibitor in cells. | 1. Perform metabolic stability assays using liver microsomes or cell lysates. 2. Analyze inhibitor concentration in the cell culture medium and cell lysate over time by LC-MS. |
| Cellular context dependency. | 1. The cellular activity of USP7 inhibitors can be dependent on the p53 status of the cell line.[8][9] Test the inhibitor in cell lines with different p53 backgrounds. 2. The expression levels of USP7 and its substrates can vary between cell lines, influencing inhibitor sensitivity. |
Quantitative Data on USP7 Inhibitor Selectivity
The following table summarizes publicly available selectivity data for representative USP7 inhibitors. It is crucial to note that the extent of selectivity profiling can vary, and the absence of data for a particular off-target does not confirm a lack of activity.
| Inhibitor | USP7 IC50 | Off-Target DUBs Screened | Key Off-Targets and IC50 | Reference |
| FX1-5303 | 0.29 nM | 44 DUBs | Highly selective for USP7 | [8] |
| FT671 | < 10 nM | Not specified in detail | Selective over USP47 and USP1 (>8 µM) | [9] |
| P22077 | >1 µM (cellular viability) | Not specified in detail | Known to inhibit USP47 | [8] |
Note: This table is not exhaustive and is intended to provide examples. Researchers should consult the primary literature for detailed selectivity data for their specific inhibitor of interest.
Experimental Protocols
Protocol 1: In Vitro Deubiquitinase Selectivity Profiling (e.g., DUBprofiler™)
Objective: To determine the selectivity of a USP7 inhibitor against a panel of recombinant DUBs.
Methodology:
-
Compound Preparation: Prepare a stock solution of the USP7 inhibitor in DMSO. Create a dilution series to cover a range of concentrations (e.g., from 100 µM down to 1 pM).
-
Enzyme and Substrate Preparation: A panel of purified, recombinant DUBs is pre-incubated with the inhibitor or DMSO (vehicle control) for a defined period (e.g., 30 minutes) at room temperature in an appropriate assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic ubiquitin substrate, such as ubiquitin-AMC (7-amino-4-methylcoumarin) or ubiquitin-rhodamine 110.
-
Signal Detection: The reaction progress is monitored by measuring the increase in fluorescence over time using a plate reader. The initial reaction rates are calculated.
-
Data Analysis: The percentage of inhibition for each DUB at each inhibitor concentration is calculated relative to the DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular Target Engagement using Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a USP7 inhibitor in a cellular context and identify potential off-targets.
Methodology:
-
Cell Treatment: Treat cultured cells with the USP7 inhibitor at the desired concentration or with a vehicle control (DMSO) for a specific duration.
-
Cell Lysis: Harvest and lyse the cells by a method that preserves protein structure, such as freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using antibodies against USP7 and other potential off-target proteins.
-
Data Analysis: A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement. This can be quantified by densitometry of the Western blot bands. For proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry.
Visualizations
Caption: The USP7-p53-MDM2 signaling pathway and the point of intervention for a USP7 inhibitor.
Caption: A logical workflow for the investigation of potential off-target effects of a USP7 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncogenic deubiquitination controls tyrosine kinase signaling and therapy response in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Ubiquitin-specific proteases 7 and 11 modulate Polycomb regulation of the INK4a tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP11 regulates p53 stability by deubiquitinating p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin-specific protease 11 structure in complex with an engineered substrate mimetic reveals a molecular feature for deubiquitination selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rapt.com [rapt.com]
Technical Support Center: Usp7-IN-11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using Usp7-IN-11. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome.[2][3] By inhibiting USP7, this compound leads to the accumulation of ubiquitinated forms of USP7 substrates, targeting them for proteasomal degradation.
Q2: What are the main cellular pathways affected by USP7 inhibition?
A2: USP7 is a critical regulator of multiple cellular processes.[4] Its inhibition can impact several key pathways, including:
-
The p53-MDM2 Pathway: USP7 stabilizes both the tumor suppressor p53 and its primary negative regulator, the E3 ligase MDM2.[3][5][6] Inhibition of USP7 can disrupt this balance, often leading to the degradation of MDM2 and subsequent stabilization and activation of p53.[5]
-
DNA Damage Response (DDR): USP7 stabilizes numerous proteins involved in DNA repair and cell cycle checkpoints, such as RNF168, Claspin, and Chk1.[3][7]
-
Cell Cycle Regulation: USP7 plays a role in limiting the activity of Cyclin-Dependent Kinase 1 (CDK1).[8]
-
Epigenetic Regulation: USP7 is associated with Polycomb Repressive Complexes (PRC1 and PRC2), influencing histone ubiquitination and gene repression.[3][9]
-
Immune Regulation: USP7 stabilizes key proteins in immune signaling, such as the transcription factor FOXP3 in regulatory T cells and the immune checkpoint protein PD-L1.[4][7]
Q3: What is the recommended solvent for dissolving this compound?
A3: For in vitro studies, this compound can typically be dissolved in DMSO to prepare a stock solution. For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[1] If precipitation occurs during the preparation of aqueous buffers, gentle heating or sonication can be used to aid dissolution.[1] Always refer to the manufacturer's datasheet for specific solubility information.
Q4: How should this compound stock solutions be stored?
A4: To ensure the stability and reliability of experimental results, stock solutions should be stored under appropriate conditions, as specified by the supplier. Generally, DMSO stock solutions are stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q5: I am not observing the expected downstream effects of USP7 inhibition (e.g., p53 stabilization). What could be the issue?
A5: Several factors could contribute to this:
-
Suboptimal Concentration: The optimal concentration of this compound is cell-line dependent. Perform a dose-response experiment to determine the IC50 in your specific cell model.
-
Incubation Time: The time required to observe downstream effects can vary. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal treatment duration.
-
Cell Line Characteristics: The genetic background of your cells (e.g., p53 status, expression levels of USP7 and its substrates) can significantly influence the outcome. Verify the p53 status of your cell line. Note that USP7 inhibitors can also induce effects in a p53-independent manner.[8]
-
Compound Stability: Ensure your stock solution has been stored correctly and has not degraded. Consider preparing a fresh stock solution.
Q6: My cells are showing high levels of toxicity even at low concentrations of this compound. What can I do?
A6: High toxicity can be due to several reasons:
-
On-target Toxicity: USP7 regulates numerous critical cellular proteins, and its inhibition can be inherently toxic.[4][6] Inhibition of USP7 can lead to widespread, untimely activation of CDK1, which induces DNA damage and is toxic to cells.[8]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically ≤ 0.1%).
-
Experimental Duration: High toxicity may be observed with prolonged incubation. Try reducing the treatment time to see if a therapeutic window can be identified where target engagement is achieved without excessive cell death.
Q7: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A7: Reproducibility can be enhanced by standardizing your protocol:
-
Fresh Preparations: As recommended for in vivo studies, preparing fresh dilutions from a stable stock solution for each experiment can improve consistency.[1]
-
Cellular Conditions: Ensure cells are in the logarithmic growth phase and have a consistent passage number, as cellular responses can change over time in culture.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, treatment volumes, and incubation times.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Notes |
| Target | Ubiquitin-Specific Protease 7 (USP7) | A deubiquitinating enzyme. |
| IC50 (Enzymatic Assay) | 0.37 nM[1] | Potency against the isolated USP7 enzyme. |
| IC50 (Cell Proliferation) | 1.23 nM (RS4;11 cells)[1] | Potency in a cell-based assay after 72 hours of treatment. |
| Table 1: In Vitro Potency of this compound. |
| Cell Line | Treatment Concentration | Duration | Observed Effect |
| MM.1S | 33 nM (IC50) | Not Specified | Blocked proliferation.[10] |
| FDF (Fetal Dermal Fibroblasts) | Not Specified (shRNA) | Not Specified | Increased p16INK4a expression.[11] |
| Cal27 / Fadu | 100 nM (siRNA) | 72 hours | Decreased TAZ protein levels.[12] |
| Table 2: Exemplary Cellular Effects of USP7 Inhibition. |
Experimental Protocols
Protocol 1: Western Blot Analysis of MDM2 and p53 Levels
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (60-80% confluency) at the time of harvest.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 10-point, 3-fold dilution) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Diagrams
Caption: The p53-MDM2 pathway and the inhibitory effect of this compound.
Caption: Workflow for assessing this compound cellular activity.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 6. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. USP7 limits CDK1 activity throughout the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ubiquitin-specific proteases 7 and 11 modulate Polycomb regulation of the INK4a tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The deubiquitinase USP7 promotes HNSCC progression via deubiquitinating and stabilizing TAZ - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vitro Challenges with USP7-IN-11: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing the potent ubiquitin-specific protease 7 (USP7) inhibitor, USP7-IN-11, in their in vitro experiments. Addressing common stability and handling issues, this resource offers troubleshooting advice and detailed protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I'm observing variable or lower-than-expected potency of this compound in my cell-based assays. What could be the cause?
A1: Inconsistent potency can stem from several factors related to the stability and handling of this compound. Key areas to troubleshoot include:
-
Stock Solution Integrity: Ensure your DMSO stock solution is stored correctly at 4°C, protected from light and moisture.[1] Frequent freeze-thaw cycles should be avoided as they can degrade the compound. Aliquoting the stock solution is highly recommended.
-
DMSO Concentration: The final concentration of DMSO in your assay should be kept low (ideally ≤ 0.5%) to avoid solvent-induced artifacts and cytotoxicity.
-
Adsorption to Plastics: Small molecules can adsorb to plastic surfaces of labware. To mitigate this, consider using low-adhesion polypropylene tubes and plates. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may also be beneficial in some assay formats.
Q2: I'm having trouble dissolving this compound. What is the recommended procedure?
A2: this compound is highly soluble in DMSO.[1] For in vitro experiments, it is advisable to first prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted into your aqueous assay buffer or cell culture medium. If you observe precipitation upon dilution, gentle warming and/or sonication may aid in dissolution.[2] However, be cautious with heating as it may accelerate degradation.
Q3: How should I prepare and store this compound solutions?
A3: Proper preparation and storage are critical for maintaining the integrity of this compound.
-
Stock Solutions: Prepare a stock solution of at least 10 mM in 100% DMSO. This high concentration allows for minimal DMSO carryover into your final assay. Store the stock solution in small aliquots at 4°C and protect it from light.[1]
-
Working Solutions: For in vitro experiments, it is best practice to prepare fresh working solutions for each experiment by diluting the DMSO stock into the appropriate aqueous buffer or cell culture medium immediately before use.[2]
Q4: Are there any known chemical liabilities of the this compound scaffold that I should be aware of?
A4: this compound contains a sulfonamide moiety. While sulfonamides are generally considered hydrolytically stable at neutral and alkaline pH, some can undergo degradation under acidic conditions.[3][4] Additionally, the aryl sulfonamide structure can be susceptible to metabolic cleavage in cellular systems, though specific data for this compound is not available. This potential for metabolic instability underscores the importance of using fresh solutions and appropriate controls in cell-based assays.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during in vitro experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments | 1. Degradation of this compound in working solution.2. Variability in cell density or health.3. Inconsistent incubation times. | 1. Prepare fresh working solutions from a DMSO stock for each experiment.2. Ensure consistent cell seeding density and monitor cell viability.3. Maintain precise and consistent incubation times for all experiments. |
| Complete loss of activity | 1. Degradation of the DMSO stock solution.2. Incorrect storage of the compound.3. Error in concentration calculation. | 1. Prepare a fresh DMSO stock from a new vial of solid compound.2. Verify that the stock solution was stored at 4°C and protected from light and moisture.[1]3. Double-check all dilution calculations. |
| Precipitation of the compound in cell culture medium | 1. Low solubility in the final aqueous concentration.2. Interaction with components of the medium (e.g., serum proteins). | 1. Decrease the final concentration of this compound if possible.2. Increase the percentage of DMSO slightly, ensuring it remains non-toxic to the cells (typically ≤ 0.5%).3. Consider using a serum-free medium for the duration of the treatment if experimentally feasible. |
| High background signal or assay interference | 1. Intrinsic fluorescence of the compound.2. Non-specific binding to assay components. | 1. Run a control with the compound alone (no cells or enzyme) to measure its intrinsic fluorescence.2. Include appropriate vehicle controls (e.g., DMSO) in all experiments.3. If using a fluorescence-based readout, consider an alternative orthogonal assay (e.g., luminescence-based or western blot). |
Data Summary
Physicochemical Properties of this compound
| Property | Value | Reference |
| Formula | C₂₉H₂₇ClN₆O₂S | [2] |
| Molecular Weight | 559.08 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: ≥ 130 mg/mL (232.52 mM) | [1] |
| Storage | 4°C, away from moisture and light | [1] |
In Vitro Activity of this compound
| Assay Type | IC50 | Cell Line | Incubation Time | Reference |
| Biochemical Assay (USP7) | 0.37 nM | - | - | [2] |
| Cell Proliferation | 1.23 nM | RS4;11 | 72 hours | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of solid compound.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound (MW: 559.08), add 178.8 µL of DMSO.
-
Vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in low-adhesion polypropylene tubes.
-
Store the aliquots at 4°C, protected from light.
-
-
Working Solution Preparation:
-
Immediately before use, thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your desired assay buffer or cell culture medium to achieve the final desired concentrations.
-
Ensure the final DMSO concentration in your assay does not exceed 0.5%.
-
Use the freshly prepared working solutions for your experiment. Discard any unused working solution.
-
Protocol 2: General Cell-Based Assay Workflow
This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation time should be optimized for your particular experiment.
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells in the appropriate multi-well plate at the desired density.
-
Allow the cells to adhere and recover overnight.
-
-
Compound Treatment:
-
Prepare fresh working solutions of this compound as described in Protocol 1.
-
Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
Perform your desired endpoint assay, such as a cell viability assay (e.g., MTS, CellTiter-Glo®), western blot for target engagement, or a functional assay.
-
Ensure that appropriate controls are included in your experiment.
-
Visualizations
Caption: Simplified signaling pathway of USP7 and the inhibitory action of this compound.
Caption: A general workflow for conducting in vitro experiments with this compound.
References
Technical Support Center: Usp7-IN-11 Western Blot Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Usp7-IN-11 in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome.[1][2] A primary target of USP7 is MDM2, an E3 ubiquitin ligase that ubiquitinates the tumor suppressor protein p53, marking it for degradation.[1][2] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. The resulting decrease in MDM2 levels leads to the stabilization and accumulation of p53.[1][3][4]
Q2: What are the expected results on a Western blot after treating cells with this compound?
Upon successful treatment of cells with this compound, you should expect to see the following changes in protein levels on a Western blot:
-
Decreased MDM2 levels: As USP7 is inhibited, MDM2 is no longer stabilized and is targeted for proteasomal degradation.[2][3][4][5]
-
Increased p53 levels: With the degradation of its E3 ligase MDM2, p53 is stabilized and accumulates in the cell.[1][3][5] This is a key indicator of USP7 inhibition in p53 wild-type cells.
-
Potential decrease in USP7 levels: Some studies have shown that inhibitors can induce the degradation of USP7 itself.[3]
-
Changes in other USP7 substrates: Depending on the cell type and context, you may also observe changes in other known USP7 substrates, such as N-Myc and EZH2.[3][4]
Q3: My Western blot shows no change in MDM2 or p53 levels after this compound treatment. What could be the problem?
Several factors could contribute to this issue:
-
Inhibitor activity: Ensure that this compound was properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.
-
Treatment conditions: Optimize the concentration and incubation time of this compound for your specific cell line. A dose-response and time-course experiment is recommended.
-
Cell line characteristics: The p53 pathway may be mutated or inactive in your cell line. Verify the p53 status of your cells. The anti-tumor activity of USP7 inhibition is often primarily driven by the stabilization of p53.[1]
-
Western blot protocol: Review your Western blot protocol for any potential issues in sample preparation, protein transfer, or antibody incubation steps. Refer to the general troubleshooting guide below.
Q4: I am observing unexpected bands on my Western blot. What could be the cause?
Unexpected bands can arise from several sources:
-
Antibody non-specificity: The primary antibody may be cross-reacting with other proteins. Ensure you are using a validated antibody for your target protein.
-
Protein degradation: Proteases in your sample can degrade your target protein, leading to lower molecular weight bands. Always use fresh samples and add protease inhibitors to your lysis buffer.[6][7]
-
Post-translational modifications: Phosphorylation, ubiquitination, or other modifications can alter the apparent molecular weight of your protein.
-
Off-target effects of the inhibitor: While this compound is a specific inhibitor, high concentrations or prolonged treatment could potentially have off-target effects.
General Western Blot Troubleshooting Guide
This guide addresses common issues encountered during Western blotting and provides potential solutions.
| Problem | Possible Cause | Recommendation |
| No Signal or Weak Signal | Inactive primary or secondary antibody | - Use fresh antibody dilutions for each experiment.- Ensure proper antibody storage conditions.- Use a positive control to verify antibody activity. |
| Insufficient protein loading | - Increase the amount of protein loaded per lane (20-30 µg of cell lysate is a good starting point).[7]- Confirm protein concentration with a protein assay. | |
| Poor protein transfer | - Verify transfer efficiency by staining the membrane with Ponceau S after transfer.- Optimize transfer time and voltage, especially for high or low molecular weight proteins. | |
| Incompatible blocking buffer | - Some antibodies may have reduced binding in the presence of milk-based blockers. Try switching to a BSA-based blocking buffer.[7] | |
| High Background | Insufficient blocking | - Increase blocking time (e.g., 1 hour at room temperature or overnight at 4°C).- Use a higher concentration of blocking agent (e.g., 5% non-fat dry milk or BSA). |
| Antibody concentration too high | - Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Inadequate washing | - Increase the number and duration of wash steps after antibody incubations.[7] | |
| Multiple Bands | Non-specific antibody binding | - Use an antibody that has been validated for Western blotting.- Perform a literature search for expected isoforms or cleavage products of your target protein. |
| Protein degradation | - Prepare fresh cell lysates and always include protease inhibitors.[6][7] | |
| Sample overloading | - Reduce the amount of protein loaded per lane.[7] |
Experimental Protocols
Cell Lysis and Protein Extraction
-
After treating cells with this compound or vehicle control, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford protein assay.
Western Blotting
-
Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-USP7, anti-MDM2, anti-p53) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Signaling Pathway of USP7 Inhibition
Caption: The signaling pathway illustrating the mechanism of this compound action.
This compound Western Blot Experimental Workflow
Caption: A step-by-step workflow for a Western blot experiment using this compound.
Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting common Western blot issues.
References
- 1. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation [mdpi.com]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing In Vivo Efficacy of USP7-IN-11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent USP7 inhibitor, USP7-IN-11. The information herein is designed to address common challenges encountered during in vivo experiments and to offer strategies for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Ubiquitin-specific Protease 7 (USP7), with an IC50 of 0.37 nM. USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin from target proteins, thereby preventing their degradation by the proteasome. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, this compound leads to the destabilization of MDM2, which in turn allows for the stabilization and activation of p53, promoting apoptosis in cancer cells. USP7 also regulates the stability of other proteins involved in DNA damage repair, epigenetic regulation, and immune signaling, suggesting that this compound may exert its anti-tumor effects through multiple pathways.
Q2: What are the known substrates of USP7 that could be affected by this compound?
A2: Besides MDM2 and p53, USP7 is known to deubiquitinate and stabilize a variety of other proteins. Inhibition of USP7 by this compound could therefore lead to the degradation of substrates such as:
-
FOXM1: An oncogenic transcription factor.
-
N-Myc: An oncoprotein often amplified in neuroblastoma.
-
DNMT1: A DNA methyltransferase involved in epigenetic regulation.
-
UHRF1: A key epigenetic regulator.
-
Components of the Polycomb Repressive Complex 1 (PRC1): Affecting epigenetic gene silencing.
-
FOXP3: A transcription factor crucial for regulatory T cell function.
Q3: My in vivo experiment with this compound is showing suboptimal efficacy. What are the potential reasons?
A3: Suboptimal in vivo efficacy of small molecule inhibitors like this compound can stem from several factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions. Common reasons include poor solubility and bioavailability, inadequate dosing or scheduling, and tumor model-specific resistance.
Q4: What is a suitable vehicle for in vivo administration of this compound?
A4: While a specific vehicle for this compound is not publicly available, a common formulation for similar USP7 inhibitors administered via oral gavage is a suspension in 10% N,N-dimethylacetamide (DMA) and 90% polyethylene glycol 400 (PEG400). It is crucial to assess the solubility and stability of this compound in your chosen vehicle before initiating in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor or variable tumor growth inhibition. | Inadequate drug exposure at the tumor site. | - Optimize Formulation and Delivery: this compound is soluble in DMSO at 130 mg/mL. For in vivo studies, ensure complete solubilization in a suitable vehicle. Consider alternative formulations such as lipid-based delivery systems to improve bioavailability. - Adjust Dosing Regimen: Increase the dose or frequency of administration based on tolerability studies. Pharmacokinetic/pharmacodynamic (PK/PD) studies can help determine the optimal dosing schedule to maintain therapeutic concentrations at the tumor site. |
| Tumor model resistance. | - Assess p53 Status: The efficacy of USP7 inhibitors is often linked to the p53 pathway. Verify the p53 status of your tumor model, as p53-mutant lines may exhibit reduced sensitivity. - Investigate Alternative Pathways: USP7 inhibition can also be effective in some p53-mutant cancers. Consider if your model has dependencies on other USP7 substrates like FOXM1 or N-Myc. | |
| Toxicity or adverse effects observed in animal models (e.g., weight loss). | Off-target effects or on-target toxicity in normal tissues. | - Dose Reduction/Schedule Modification: Lower the dose or increase the interval between doses to mitigate toxicity. - Tolerability Studies: Conduct thorough tolerability studies with a range of doses to establish the maximum tolerated dose (MTD). - Monitor for Specific Toxicities: Be aware of potential gastrointestinal toxicity, which has been a concern for some USP7 inhibitors. |
| Inconsistent results between experiments. | Variability in drug preparation or administration. | - Standardize Procedures: Ensure consistent preparation of the dosing solution for each experiment. Use precise administration techniques (e.g., oral gavage) to minimize variability. - Aliquot Stock Solutions: Prepare and store aliquots of the stock solution to avoid repeated freeze-thaw cycles that could degrade the compound. |
| Difficulty in assessing target engagement in vivo. | Lack of reliable pharmacodynamic (PD) markers. | - Monitor p53 and MDM2 Levels: In p53 wild-type models, assess the stabilization of p53 and degradation of MDM2 in tumor tissue post-treatment. - Analyze Downstream p53 Targets: Measure the expression of p53 target genes, such as p21, in tumor samples. |
Quantitative Data Summary
The following tables summarize in vivo efficacy data for potent and selective USP7 inhibitors that are structurally and functionally analogous to this compound. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of FT671 in a Multiple Myeloma Xenograft Model (MM.1S)
| Dose (mg/kg, oral gavage) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| 100 | Daily | Significant, dose-dependent | [1] |
| 200 | Daily | Significant, dose-dependent | [1] |
Table 2: In Vivo Efficacy of FX1-5303 in Hematological Malignancy Xenograft Models
| Tumor Model | Dose (mg/kg, oral gavage) | Dosing Schedule | Outcome | Reference |
| Multiple Myeloma (MM.1S) | Not specified | Not specified | Strong tumor growth inhibition | [2] |
| Acute Myeloid Leukemia (MV4-11) | Not specified | Not specified | Strong tumor growth inhibition | [2] |
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the context of in vivo evaluation of USP7 inhibitors.
Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Model (Adapted from studies on FT671)
-
Cell Culture and Implantation:
-
Culture MM.1S multiple myeloma cells under standard conditions.
-
Implant 5 x 10^6 MM.1S cells subcutaneously into the flank of non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements.
-
When tumors reach an average volume of approximately 150-200 mm³, randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the dosing solution of the USP7 inhibitor in a vehicle such as 10% DMA / 90% PEG400.
-
Administer the inhibitor or vehicle control via oral gavage at the desired dose and schedule (e.g., daily).
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for PD markers).
-
Analyze tumor growth inhibition and statistical significance between treatment and control groups.
-
Protocol 2: Pharmacodynamic (PD) Marker Analysis
-
Sample Collection:
-
At various time points after the final dose, collect tumor tissue from treated and control mice.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits USP7, leading to downstream effects on key oncogenic and tumor suppressor pathways.
Caption: A general experimental workflow for evaluating the in vivo efficacy of this compound in a xenograft model.
References
Technical Support Center: USP7-IN-11
Welcome to the technical support center for USP7-IN-11. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this potent USP7 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during biochemical and cell-based assays involving this compound.
Q1: My experimentally determined IC50 value for this compound is significantly higher than the reported value of 0.37 nM. What are the potential reasons?
A1: Several factors can influence the apparent IC50 value in an in vitro enzymatic assay. Consider the following:
-
Enzyme and Substrate Concentrations: The IC50 value can be dependent on the concentrations of both the USP7 enzyme and the substrate used. Ensure these are consistent with established protocols.
-
Assay Buffer Composition: Components in the assay buffer can interfere with the inhibitor's activity. High concentrations of detergents (e.g., Tween-20, NP-40 > 1%) or reducing agents may affect results. Similarly, certain additives like EDTA (>0.5 mM) and Sodium Azide (>0.2%) should be avoided.[1]
-
Incubation Time: Pre-incubating the enzyme with the inhibitor before adding the substrate can be crucial for achieving maximal inhibition, especially for tight-binding inhibitors. Verify the recommended pre-incubation and reaction times.[2]
-
Compound Integrity: Ensure the stock solution of this compound is correctly prepared and has not degraded. Improper storage or multiple freeze-thaw cycles can reduce its potency.
-
Instrument Settings: Double-check that the plate reader is set to the correct excitation and emission wavelengths for your fluorogenic substrate (e.g., 350 nm excitation / 460 nm emission for Ub-AMC).[2]
Q2: I am observing inconsistent or unexpected results in my cell-based assays. What should I troubleshoot?
A2: Cellular systems introduce higher complexity. Here are common sources of variability:
-
Cell Line Specifics: The effect of USP7 inhibition can be cell-type dependent, particularly concerning the status of the p53 pathway.[3][4] The anti-tumor activity of USP7 inhibition is often primarily driven by the stabilization of p53.[4] Inconsistencies may arise from using different cell lines or even the same cell line at different passage numbers.
-
Compound Stability and Bioavailability: Small molecules can have limited stability in cell culture media or may be subject to efflux by cellular transporters. Assess the half-life of this compound in your specific media if you suspect degradation.
-
Off-Target Effects: While this compound is reported as a potent USP7 inhibitor, high concentrations may lead to off-target effects. It is crucial to determine a dose-response curve and use the lowest effective concentration.
-
Complex Biological Response: USP7 regulates numerous substrates beyond the well-known MDM2/p53 axis, including FOXM1, N-Myc, and proteins involved in DNA repair and epigenetic regulation.[3][5][6] The observed cellular phenotype will be the net result of affecting these multiple pathways.
Q3: How can I confirm that the observed cellular effects are specifically due to USP7 inhibition?
A3: Target validation is critical. The following strategies can increase confidence that the observed phenotype is on-target:
-
Use a Structurally Different USP7 Inhibitor: Compare the effects of this compound with another well-characterized, potent, and selective USP7 inhibitor (e.g., FT671).[7] A similar phenotype would support on-target activity.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate USP7 expression. The resulting phenotype should phenocopy the effects of this compound treatment.[8]
-
Selectivity Profiling: If possible, test this compound against a panel of other deubiquitinating enzymes (DUBs), particularly those with high homology to USP7 like USP47, to confirm its selectivity.[3][4]
-
Rescue Experiments: If USP7 inhibition is expected to stabilize a specific substrate (e.g., p53), confirm this stabilization via Western blot. In some cases, knocking down the downstream effector (e.g., p53) can rescue the phenotype caused by the inhibitor.[4]
Q4: What are common sources of interference in biochemical, fluorescence-based USP7 assays?
A4: Fluorescence-based assays are susceptible to specific types of interference:
-
Compound Autofluorescence: The test compound itself may fluoresce at the same wavelengths as the reporter fluorophore (e.g., AMC). Always run a control well with the compound in assay buffer without the enzyme to measure background fluorescence.
-
Light Scattering: Precipitated compound can scatter light and lead to artificially high readings. Check the solubility of this compound in your assay buffer at the tested concentrations.
-
Quenching: Some compounds can absorb light at the excitation or emission wavelengths, a phenomenon known as quenching, which leads to a false-positive result (apparent inhibition).
-
Redox Activity: Compounds with redox-cycling properties can interfere with assay components and should be flagged.[9]
Quantitative Data Summary
The table below summarizes the potency of this compound in the context of other published USP7 inhibitors. This data is useful for comparative analysis and selecting appropriate tool compounds.
| Compound | Target(s) | Inhibition Type | IC50 / Kd | Reference |
| This compound | USP7 | Not Specified | 0.37 nM (IC50) | [10] |
| FT671 | USP7 | Non-covalent | 65 nM (Kd) | [7] |
| FT827 | USP7 | Covalent | 7.8 µM (Ki) | [7] |
| GNE-6776 | USP7 | Allosteric | 27.2 µM (IC50, MCF7 cells) | [11] |
| P5091 | USP7 | Allosteric | 20-40 µM | [7] |
| FX1-5303 | USP7 | Not Specified | <50 nM (Cell Viability IC50) | [4] |
Experimental Protocols
Protocol 1: General USP7 Inhibitor Screening Assay (Fluorometric)
This protocol is a generalized procedure based on commercially available kits and published methods for measuring USP7 activity.[2][7][12]
1. Reagents and Materials:
-
Purified recombinant USP7 enzyme
-
Fluorogenic substrate: Ubiquitin-AMC (Ub-AMC)
-
Assay Buffer: e.g., 20 mM Tris pH 8.0, 2 mM CaCl2, 1 mM reduced glutathione, 0.01% (v/v) Triton X-100[7]
-
This compound and other test compounds
-
Black, 384-well or 96-well microplate[7]
-
Fluorescence microplate reader
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add USP7 enzyme to the wells of the microplate. Then, add the diluted this compound or vehicle control (e.g., DMSO). Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well.
-
Signal Detection: Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes using a plate reader with excitation/emission wavelengths set to ~350/460 nm.[2] Alternatively, a single endpoint reading can be taken after a fixed incubation time.
-
Data Analysis:
-
For each concentration of this compound, calculate the reaction rate (change in fluorescence over time).
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Diagram 1: USP7's Role in the p53-MDM2 Pathway
Caption: USP7 inhibition by this compound blocks MDM2 stabilization, leading to p53 activation.
Diagram 2: Experimental Workflow for USP7 Inhibitor Validation
Caption: A stepwise workflow for characterizing and validating a USP7 inhibitor like this compound.
Diagram 3: Troubleshooting Logic for High IC50 Values
Caption: A logical flowchart for troubleshooting unexpectedly high IC50 results in USP7 assays.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. amsbio.com [amsbio.com]
Technical Support Center: USP7 Inhibitors
Disclaimer: Information regarding the specific compound "Usp7-IN-11" is not currently available in publicly accessible scientific literature. This technical support guide is based on the known mechanisms and observed cellular responses of other well-characterized USP7 inhibitors. Researchers using this compound should validate these potential effects independently.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular response to a USP7 inhibitor?
A1: The primary expected response is the stabilization of proteins that are substrates of USP7's deubiquitinating activity. A key pathway affected is the p53-MDM2 axis.[1][2][3] USP7 normally deubiquitinates and stabilizes MDM2, an E3 ligase that targets the tumor suppressor p53 for degradation.[1][4] Inhibition of USP7 is expected to lead to the destabilization of MDM2, resulting in the accumulation and activation of p53.[2][5] This can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][6] Additionally, USP7 inhibition can affect other cellular processes such as DNA damage repair and epigenetic regulation by modulating the stability of other substrates like FOXO, EZH2, and PTEN.[1][7]
Q2: We observed an unexpected upregulation of another deubiquitinating enzyme, USP22, after treatment with our USP7 inhibitor. Is this a known phenomenon?
A2: Yes, this is a documented, yet potentially unexpected, cellular response. Studies have shown that pharmacological inhibition or siRNA-mediated knockdown of USP7 can lead to a significant transcriptional upregulation of USP22. This compensatory upregulation may counteract some of the anti-cancer effects of USP7 inhibition, as USP22 itself is implicated in cancer malignancy.[3]
Q3: What are the downstream consequences of USP22 upregulation following USP7 inhibition?
A3: The upregulation of USP22 can lead to the activation of its own downstream signaling pathways. This includes the deubiquitination of histone H2B (H2Bub1) and the stabilization of the oncoprotein c-Myc.[3] These effects could potentially enhance cancer cell malignancy and counteract the intended therapeutic outcome of USP7 inhibition. Therefore, monitoring the expression and activity of USP22 and its targets is crucial when evaluating the effects of a USP7 inhibitor.
Q4: Our cell line is p53-deficient. Can we still expect an anti-tumor effect from a USP7 inhibitor?
A4: While the p53-MDM2 axis is a major target, USP7 inhibitors can exert anti-tumor effects through p53-independent mechanisms.[3] For instance, USP7 regulates the stability of other oncoproteins like FOXM1. Inhibition of USP7 can lead to the degradation of FOXM1, suppressing tumor growth in p53-deficient contexts like triple-negative breast cancer.[5] Furthermore, some studies suggest that USP7 inhibitors can induce DNA damage in a p53-independent manner.[3]
Q5: We are not observing the expected level of apoptosis. What could be the reason?
A5: Several factors could contribute to a weaker than expected apoptotic response. The p53 status of your cells is a primary determinant; if p53 is mutated or deleted, the classical apoptotic pathway initiated by p53 stabilization will be compromised.[5] Additionally, the compensatory upregulation of USP22 and the subsequent activation of pro-survival pathways like c-Myc could be mitigating the apoptotic effects.[3] It is also possible that the specific USP7 inhibitor you are using has off-target effects or that the cells have intrinsic or acquired resistance mechanisms.[1][8]
Signaling Pathway Diagrams
Caption: Expected signaling pathway of USP7 and its inhibition.
Caption: Workflow for investigating unexpected cellular responses.
Caption: Troubleshooting logic for unexpected USP7 inhibitor results.
Quantitative Data Summary
Table 1: Cellular Effects of USP7 Inhibition on Protein Levels
| Cell Line | USP7 Inhibitor | Concentration | Duration | MDM2 Level | p53 Level | USP22 Level | Reference |
| A549 (Lung Cancer) | FT671 | 0.1 - 1 µM | 24h | Decreased | Increased | Increased | [3] |
| H1299 (Lung Cancer) | P5091 | 5 - 20 µM | 24h | N/A (p53 null) | N/A (p53 null) | Increased | [3] |
| HCT116 (Colon Cancer) | P22077 | 10 µM | 24h | Decreased | Increased | Not Reported | [9] |
| Multiple Myeloma | P5091 | 10 µM | 24h | Decreased | Increased | Not Reported | [2] |
| TNBC cells | PU7-1 (PROTAC) | 10 - 100 nM | 24h | Not Reported | Not Reported | Not Reported | [5] |
Table 2: Phenotypic Effects of USP7 Inhibition
| Cell Line | USP7 Inhibitor | Effect | Metric | Result | Reference |
| A549 (Lung Cancer) | P5091 | Anti-proliferative | Cell Viability | Dose-dependent decrease | [3] |
| MCF-7 (Breast Cancer) | p5091 | Anti-proliferative | Colony Formation | ~97% reduction | [10] |
| T47D (Breast Cancer) | p5091 | Anti-proliferative | Colony Formation | ~95% reduction | [10] |
| DU145 (Prostate) | P5091 | Cell Cycle Arrest | G2/M Phase | Dose-dependent increase | [6] |
| HUVECs | HBX 41108 | Reduced Senescence | G0/G1 Phase | Significant decrease | [11] |
Experimental Protocols
1. Western Blot Analysis for USP7 Pathway Proteins
-
Objective: To determine the protein levels of USP7, MDM2, p53, p21, USP22, and c-Myc following treatment with a USP7 inhibitor.
-
Methodology:
-
Cell Lysis: Treat cells with the USP7 inhibitor at various concentrations and time points. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against USP7, MDM2, p53, p21, USP22, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify relative protein expression levels.
-
2. Quantitative Real-Time PCR (qPCR) for USP22 mRNA
-
Objective: To measure the mRNA expression level of USP22 after USP7 inhibitor treatment.
-
Methodology:
-
RNA Extraction: Treat cells as described above. Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for USP22 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Calculate the relative expression of USP22 mRNA using the ΔΔCt method, normalized to the housekeeping gene.
-
3. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of the USP7 inhibitor on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the USP7 inhibitor for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
References
- 1. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 2. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 3. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 is a novel Deubiquitinase sustaining PLK1 protein stability and regulating chromosome alignment in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Deubiquitination of Tip60 by USP7 Determines the Activity of the p53-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Computational Workflow for Structure-Guided Discovery of a Novel USP7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Usp7-IN-11: A Comparative Efficacy Analysis Against Other USP7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Usp7-IN-11, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), against other known USP7 inhibitors. The data presented is compiled from various preclinical studies and aims to offer a clear, data-driven comparison to aid in research and development decisions.
Introduction to USP7 Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in crucial cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[1][2] Its dysregulation is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][2] USP7 primarily exerts its oncogenic effects through the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3] By inhibiting USP7, the degradation of MDM2 is promoted, leading to the stabilization and activation of p53, which in turn can induce cancer cell apoptosis.[3]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound in comparison to other well-characterized USP7 inhibitors. It is important to note that the data presented is collated from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical Potency of USP7 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound | USP7 | 0.37 | Patent WO2022048498A1 |
| FT671 | USP7 | 0.2 | [Turnbull et al., 2017] |
| P5091 | USP7 | ~2,000 | [Chauhan et al., 2012] |
| GNE-6776 | USP7 | 1,300 | [Di Lello et al., 2017] |
| FX1-5303 | USP7 | 0.29 | [Han et al., 2024] |
Table 2: Cellular Activity of USP7 Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | RS4;11 | Proliferation | 1.23 | Patent WO2022048498A1 |
| FT671 | HCT116 | Cell Viability | 100 | [Turnbull et al., 2017] |
| P5091 | MM.1S | Cell Viability | 2,500 | [Chauhan et al., 2012] |
| GNE-6776 | HCT116 | Cell Viability | 1,300 | [Di Lello et al., 2017] |
| FX1-5303 | MM.1S | Cell Viability | 15 | [Han et al., 2024] |
In Vivo Efficacy
While specific in vivo efficacy data for this compound is not yet publicly available in peer-reviewed literature, the patent application WO2022048498A1 suggests its potential for in vivo anti-tumor activity. For comparison, other selective USP7 inhibitors have demonstrated significant tumor growth inhibition in xenograft models. For instance, FT671 has been shown to inhibit tumor growth in a dose-dependent manner in a mouse xenograft model of multiple myeloma.[4] Similarly, FX1-5303 has demonstrated robust anti-tumor activity in preclinical models of acute myeloid leukemia.[5]
Signaling Pathways and Experimental Workflows
The inhibition of USP7 by small molecules like this compound initiates a cascade of events primarily centered around the p53 signaling pathway. The following diagrams illustrate the key signaling pathway affected by USP7 inhibition and a general workflow for evaluating USP7 inhibitors.
Caption: USP7 inhibition by this compound leads to p53-mediated apoptosis.
Caption: General experimental workflow for USP7 inhibitor evaluation.
Experimental Protocols
The following are generalized protocols for the key experiments cited. For the specific protocols used for this compound, please refer to the patent application WO2022048498A1 .
Biochemical IC50 Determination (Fluorogenic Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified USP7.
-
Reagents and Materials:
-
Recombinant human USP7 enzyme
-
Fluorogenic ubiquitin substrate (e.g., Ub-AMC)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound (this compound or other inhibitors)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2 µL of the compound dilutions to the wells of the microplate.
-
Add 18 µL of USP7 enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the ubiquitin substrate solution.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time.
-
Calculate the initial reaction rates and determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a compound on the proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell line (e.g., RS4;11)
-
Cell culture medium and supplements
-
Test compound
-
96-well clear-bottom white microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells into the 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Conclusion
This compound emerges as a highly potent inhibitor of USP7 with sub-nanomolar biochemical potency and low nanomolar activity in cellular assays. Based on the available data, it demonstrates significantly higher potency compared to several other known USP7 inhibitors. Further head-to-head comparative studies and in vivo efficacy evaluations will be crucial to fully elucidate its therapeutic potential. The information provided in this guide serves as a valuable resource for researchers in the field of oncology and drug discovery, facilitating informed decisions in the development of novel cancer therapeutics targeting the USP7 pathway.
References
- 1. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating USP7 Inhibitor Efficacy: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
The deubiquitinating enzyme Ubiquitin-specific protease 7 (USP7) has emerged as a critical regulator in numerous cellular processes, including the p53-MDM2 tumor suppressor axis, DNA damage repair, and immune responses.[1][2][3] Its role in stabilizing oncoproteins has made it a compelling target for cancer therapy, leading to the development of small molecule inhibitors.[4][5] This guide provides a framework for validating the on-target effects of USP7 inhibitors, such as the hypothetical "Usp7-IN-11," by comparing pharmacological inhibition with genetic approaches.
The Imperative of Genetic Validation
While small molecule inhibitors are powerful tools, ensuring their specificity is paramount. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. Genetic methods, such as CRISPR/Cas9-mediated gene knockout and shRNA/siRNA-mediated gene knockdown, provide a "gold standard" for target validation by directly ablating or reducing the target protein's expression.[6] Comparing the phenotypic and molecular effects of a USP7 inhibitor with those of USP7 genetic perturbation allows researchers to confirm that the inhibitor's activity is indeed mediated through its intended target.
Key Signaling Pathways of USP7
USP7's influence extends across multiple signaling cascades critical to cancer biology. Understanding these pathways is essential for designing robust validation experiments.
Caption: Key signaling pathways regulated by USP7.
Experimental Workflow for Validation
A systematic approach is crucial for comparing the effects of a USP7 inhibitor with genetic knockdown or knockout. The following workflow outlines the key steps.
Caption: Experimental workflow for validating this compound.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following tables summarize expected comparative data from validation experiments.
Table 1: Molecular Signature Comparison
| Treatment Group | USP7 Protein Level | MDM2 Protein Level | p53 Protein Level | p21 mRNA Level |
| Vehicle Control | Normal | Normal | Low | Low |
| This compound (1 µM) | Normal | Decreased | Increased | Increased |
| USP7 shRNA | Decreased | Decreased | Increased | Increased |
| USP7 CRISPR KO | Absent | Decreased | Increased | Increased |
Table 2: Cellular Phenotype Comparison
| Treatment Group | Cell Viability (IC50) | Apoptosis (% Annexin V Positive) |
| Vehicle Control | N/A | Baseline |
| This compound | Dose-dependent decrease | Increased |
| USP7 shRNA | Decreased | Increased |
| USP7 CRISPR KO | Significantly Decreased | Significantly Increased |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
Cell Culture and Treatments
-
Cell Lines: Use relevant cancer cell lines with wild-type p53 (e.g., HCT116, U2OS) and, for comparison, p53-null lines.
-
Inhibitor Treatment: Dissolve this compound in DMSO. Treat cells with a range of concentrations (e.g., 0.01 to 10 µM) for 24-72 hours.
-
Genetic Knockdown:
-
siRNA: Transfect cells with USP7-targeting siRNA or a non-targeting control using a suitable lipid-based transfection reagent. Harvest cells 48-72 hours post-transfection.[7]
-
shRNA: Utilize lentiviral particles encoding USP7-targeting shRNA or a scramble control. Select for transduced cells with an appropriate antibiotic. Induce shRNA expression if using an inducible system.[8]
-
-
Genetic Knockout:
-
CRISPR/Cas9: Transfect cells with a plasmid co-expressing Cas9 nuclease and a guide RNA (gRNA) targeting a USP7 exon. Alternatively, use a stable Cas9-expressing cell line and transfect with the gRNA. Isolate single-cell clones and verify USP7 knockout by Western blot and sequencing.[9]
-
Western Blotting
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-USP7, anti-MDM2, anti-p53, anti-p21, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RT-qPCR
-
Isolate total RNA from cells using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using a qPCR master mix, cDNA, and primers for target genes (e.g., CDKN1A (p21), PUMA) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze data using the ΔΔCt method to determine relative mRNA expression levels.
Cell Viability and Apoptosis Assays
-
Cell Viability: Seed cells in 96-well plates and treat as described. Measure cell viability using a luminescent assay (e.g., CellTiter-Glo®) that quantifies ATP levels.
-
Apoptosis: Treat cells and then stain with Annexin V-FITC and propidium iodide (PI). Analyze the percentage of apoptotic cells (Annexin V positive, PI negative) by flow cytometry.
Conclusion
A rigorous comparison of a novel USP7 inhibitor like this compound with genetic knockdown and knockout of USP7 is indispensable for target validation. A high degree of concordance between the molecular and phenotypic effects of the inhibitor and genetic perturbations provides strong evidence for on-target activity. This comprehensive approach, combining pharmacological and genetic tools, is essential for advancing potent and specific USP7 inhibitors toward clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 4. USP7: Target Validation and Drug Discovery for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selectscience.net [selectscience.net]
- 7. Identification and Characterization of USP7 Targets in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of USP7 Inhibitors: Usp7-IN-11 vs. P5091 in Cancer Cells
For researchers, scientists, and drug development professionals, the quest for potent and selective cancer therapeutics is a continuous endeavor. Ubiquitin-specific protease 7 (USP7) has emerged as a promising target in oncology due to its critical role in regulating the stability of key proteins involved in tumor progression and suppression. This guide provides an objective comparison of two notable USP7 inhibitors, Usp7-IN-11 and P5091, summarizing their performance based on available experimental data.
This comparative guide delves into the biochemical potency, cellular activity, and mechanistic insights of this compound and P5091, presenting a clear, data-driven overview to inform research and development decisions.
At a Glance: Key Performance Indicators
| Parameter | This compound | P5091 |
| Biochemical Potency (IC50 vs. USP7) | 0.37 nM[1] | 4.2 µM[2] |
| Cellular Antiproliferative Activity (IC50) | 1.23 nM (RS4;11 cells)[1] | 6-14 µM (in various Multiple Myeloma cell lines)[3] |
| Primary Signaling Pathway Affected | Not explicitly detailed in public sources. | p53-MDM2 and Wnt/β-catenin[4] |
| Selectivity | Data not publicly available. | Selective for USP7/USP47[2] |
| In Vivo Efficacy | Data not publicly available. | Demonstrated in multiple xenograft models (e.g., multiple myeloma, colorectal cancer)[4][5] |
In-Depth Analysis
This compound: A Potent Newcomer
This compound is a highly potent inhibitor of the USP7 deubiquitinase, as evidenced by its sub-nanomolar IC50 value in biochemical assays.[1] Its cellular activity is equally impressive, with low nanomolar potency against the RS4;11 cancer cell line.[1] The primary source of this information is a patent application (WO2022048498A1), suggesting that this compound is a relatively new compound with limited data in the public domain.[1]
P5091: A Well-Characterized Tool Compound
P5091 is a well-established and extensively studied USP7 inhibitor. While its biochemical potency is in the low micromolar range, its effects on cancer cells have been documented across a wide array of studies.[2] P5091 has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including multiple myeloma, colorectal cancer, and ovarian cancer.[3][4][6] Its mechanism of action is primarily attributed to the stabilization of the p53 tumor suppressor protein through the degradation of its E3 ligase, MDM2.[2] Additionally, P5091 has been reported to inhibit the Wnt/β-catenin signaling pathway.[4] Importantly, P5091 has demonstrated in vivo anti-tumor activity in several xenograft models.[4][5]
Signaling Pathways
The inhibition of USP7 by both this compound and P5091 is expected to impact cellular pathways regulated by USP7 substrates. The most well-documented pathway for USP7 inhibitors is the p53-MDM2 axis.
Caption: The USP7-p53-MDM2 Signaling Pathway. Inhibition of USP7 by this compound or P5091 leads to the destabilization of MDM2, resulting in the accumulation of the p53 tumor suppressor and subsequent induction of apoptosis.
For P5091, an additional layer of complexity involves its impact on the Wnt/β-catenin pathway.
Caption: P5091-mediated inhibition of the Wnt/β-catenin signaling pathway. P5091 promotes the degradation of β-catenin, leading to the downregulation of Wnt target genes.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of USP7 inhibitors, based on methodologies reported in the literature for P5091.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of the inhibitor on the proliferation of cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the USP7 inhibitor (e.g., this compound or P5091) or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[3]
Western Blot Analysis
Objective: To assess the effect of the inhibitor on the protein levels of USP7 targets.
Protocol:
-
Seed cells in a 6-well plate and treat with the USP7 inhibitor or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., USP7, MDM2, p53, p21, β-catenin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the inhibitor.
Protocol:
-
Treat cells with the USP7 inhibitor or vehicle control for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
-
Implant human cancer cells (e.g., multiple myeloma or colorectal cancer cells) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the USP7 inhibitor (e.g., P5091) or vehicle control to the mice via a suitable route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[5]
Experimental Workflow
Caption: A typical preclinical workflow for the evaluation of a USP7 inhibitor.
Conclusion
Both this compound and P5091 are valuable molecules for the study of USP7 inhibition in cancer. This compound stands out for its exceptional potency in both biochemical and cellular assays, marking it as a promising lead for further development. However, the current lack of publicly available data on its selectivity, broader cellular effects, and in vivo efficacy limits a comprehensive comparison.
In contrast, P5091, while less potent, is a well-validated and widely used tool compound. Its extensive characterization provides a solid foundation for understanding the biological consequences of USP7 inhibition. The wealth of data on P5091's mechanism of action and its proven in vivo efficacy make it a reliable benchmark in the field.
For researchers embarking on new studies, the choice between these inhibitors will depend on the specific experimental goals. This compound offers the advantage of high potency, which may be crucial for certain applications, while P5091 provides the confidence of a well-documented biological profile. As more data on this compound becomes available, a more direct and detailed comparison will be possible, further advancing our understanding of USP7 as a therapeutic target in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2.4. Cell viability assay [bio-protocol.org]
- 4. USP7 inhibitor P5091 inhibits Wnt signaling and colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Potency and Specificity of Usp7-IN-11: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Ubiquitin-Specific Protease 7 (USP7) is a critical endeavor in the development of novel cancer therapeutics. Usp7-IN-11 has emerged as a highly potent inhibitor of USP7. This guide provides a detailed comparison of this compound with other notable USP7 inhibitors, supported by available experimental data and methodologies, to aid in the evaluation of its potential in research and drug discovery.
Executive Summary
This compound is a novel and potent inhibitor of USP7 with a reported half-maximal inhibitory concentration (IC50) of 0.37 nM in biochemical assays[1][2][3][4]. In cellular assays, it demonstrates an IC50 of 1.23 nM for the inhibition of RS4;11 cell proliferation[3]. While direct comparative studies and comprehensive selectivity profiling in the public domain are limited, its sub-nanomolar potency positions it as one of the most powerful USP7 inhibitors reported to date. This guide will delve into the available data for this compound and compare it with other well-characterized USP7 inhibitors such as FT671, P22077, and GNE-6640, focusing on their potency, selectivity, and mechanism of action.
Comparative Analysis of USP7 Inhibitors
The development of USP7 inhibitors has yielded a range of compounds with diverse chemical scaffolds and mechanisms of action. A comparative overview of this compound and other key inhibitors is presented below.
| Inhibitor | Type | Biochemical IC50 (USP7) | Cellular Potency (Cell Line) | Selectivity Highlights |
| This compound | Not specified | 0.37 nM[1][2][3][4] | 1.23 nM (RS4;11)[3] | Data not publicly available |
| FT671 | Non-covalent, Allosteric | ~20 nM | ~10-100 nM (various cell lines) | Highly selective over other DUBs |
| P22077 | Covalent | 8.6 µM | Low µM range | Also inhibits USP47 |
| GNE-6640 | Non-covalent | ~5 nM | ~50 nM (HCT116) | Selective over many DUBs |
| FX1-5303 | Allosteric | 0.29 nM | 15 nM (MM.1S) | Highly selective over 44 other DUBs |
Experimental Methodologies
The following are detailed protocols for key experiments typically used in the characterization of USP7 inhibitors.
Biochemical Activity Assay (Fluorescence Polarization)
This assay is commonly used to determine the IC50 of inhibitors against USP7 in a purified system.
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled ubiquitin probe. When the probe is cleaved by USP7, its tumbling rate in solution increases, leading to a decrease in fluorescence polarization. Inhibitors of USP7 will prevent this cleavage, thus maintaining a high polarization signal.
Protocol:
-
Reagents:
-
Recombinant human USP7 enzyme
-
Fluorescently labeled ubiquitin substrate (e.g., Ub-rhodamine110)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM DTT, 0.05% BSA.
-
Test compound (this compound or other inhibitors) dissolved in DMSO.
-
-
Procedure:
-
Add 5 µL of serially diluted test compound to the wells of a 384-well plate.
-
Add 10 µL of USP7 enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorescent ubiquitin substrate.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for rhodamine110).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Proliferation Assay (CellTiter-Glo®)
This assay is used to assess the effect of inhibitors on the viability and proliferation of cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells[1][5][6][7].
Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., RS4;11) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound (e.g., this compound) for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Western Blotting for Target Engagement
This method is used to confirm the cellular effects of USP7 inhibition by observing changes in the protein levels of its downstream targets, such as MDM2 and p53.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the USP7 inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory effect of this compound.
Caption: Workflow for biochemical and cellular analysis of USP7 inhibitors.
Conclusion
This compound is a highly potent inhibitor of USP7, demonstrating sub-nanomolar efficacy in biochemical assays. While publicly available data on its selectivity and direct comparisons with other inhibitors are currently limited, its remarkable potency warrants further investigation. The experimental protocols and comparative data provided in this guide offer a framework for researchers to evaluate this compound and other inhibitors in their specific research contexts. As more data becomes available, a more comprehensive understanding of the therapeutic potential of this compound will emerge, potentially paving the way for its use in preclinical and clinical studies for cancer treatment.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. ch.promega.com [ch.promega.com]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
Usp7-IN-11: A Comparative Benchmarking Guide Against Standard of Care in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmarking analysis of USP7 inhibitors, represented here by the hypothetical compound Usp7-IN-11, against the current standard of care in relevant oncological indications. Due to the limited public availability of data for a compound specifically named "this compound," this guide utilizes published preclinical data from well-characterized USP7 inhibitors, such as P5091 and FX1-5303, as surrogates to provide a representative comparison. This information is intended to offer a framework for evaluating the potential of USP7 inhibition as a therapeutic strategy.
Introduction to USP7 Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in key cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[1][2] Notably, USP7 is a key regulator of the p53 tumor suppressor pathway through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[1][2] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[1] In many cancers, USP7 is overexpressed, leading to decreased p53 activity and promoting tumor cell survival.[2] Therefore, inhibiting USP7 presents a promising therapeutic strategy to restore p53 function and induce cancer cell death.[3] Currently, several USP7 inhibitors are in preclinical development, though none have advanced to clinical trials.[3]
The USP7-p53 Signaling Pathway
The diagram below illustrates the central role of USP7 in the p53 signaling pathway and the mechanism of action for USP7 inhibitors.
Caption: The USP7-p53 signaling pathway and the mechanism of this compound.
Benchmarking Against Standard of Care in Multiple Myeloma
Multiple Myeloma (MM) is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. Standard of care for newly diagnosed MM often involves a combination of proteasome inhibitors, immunomodulatory drugs, and corticosteroids.[4][5] For relapsed or refractory MM, various triplet regimens are employed.[6] Preclinical studies have shown that USP7 inhibitors can induce apoptosis in MM cells and overcome resistance to standard therapies like bortezomib.[7][8]
Table 1: Preclinical Efficacy of a Representative USP7 Inhibitor (P5091) in Multiple Myeloma Models
| Experimental Model | Treatment Group | Outcome Measure | Result | Citation |
| In Vitro Cell Viability (MM.1S cells) | P5091 | IC50 | Induces apoptosis | [7][8] |
| Bortezomib | IC50 | Standard of care | [7][8] | |
| P5091 + Bortezomib | Combination Index | Synergistic anti-MM activity | [7][8] | |
| P5091 + Lenalidomide | Combination Index | Synergistic anti-MM activity | [7][8] | |
| P5091 + Dexamethasone | Combination Index | Synergistic anti-MM activity | [7][8] | |
| In Vivo Xenograft Model (MM.1S) | Vehicle Control | Tumor Growth | Uninhibited growth | [9] |
| P5091 (10 mg/kg) | Tumor Growth Inhibition | Significant inhibition | [9] | |
| P5091 (10 mg/kg) | Overall Survival | Prolonged survival | [9] |
Benchmarking Against Standard of Care in Acute Myeloid Leukemia
Acute Myeloid Leukemia (AML) is a cancer of the myeloid line of blood cells. Standard treatment for AML typically involves induction chemotherapy with regimens like "7+3" (cytarabine and an anthracycline), followed by consolidation therapy.[10][11] For patients with specific mutations or those who are older, targeted therapies and less intensive regimens are used.[10][11] Recent preclinical data suggests that potent and selective USP7 inhibitors, such as FX1-5303, demonstrate significant anti-proliferative activity in AML models, particularly in combination with the BCL2 inhibitor venetoclax.[12][13]
Table 2: Preclinical Efficacy of a Representative USP7 Inhibitor (FX1-5303) in Acute Myeloid Leukemia Models
| Experimental Model | Treatment Group | Outcome Measure | Result | Citation |
| In Vitro Cell Proliferation (MV4-11, OCI-AML-3 cells) | FX1-5303 | IC50 | Potent anti-proliferative activity | [12] |
| Venetoclax | IC50 | Standard of care | [12][13] | |
| FX1-5303 + Venetoclax | Combination Index | Synergistic activity | [12][13] | |
| In Vivo Xenograft Model (MV4-11) | Vehicle Control | Tumor Growth | Uninhibited growth | [13] |
| FX1-5303 | Tumor Growth Inhibition | Strong inhibition | [13] | |
| Venetoclax | Tumor Growth Inhibition | Moderate inhibition | [13] | |
| FX1-5303 + Venetoclax | Tumor Growth Inhibition | Synergistic and strong inhibition | [13] | |
| Ex Vivo Patient Samples (AML) | FX1-5303 | Apoptosis Induction | Active against patient samples | [12][13] |
| FX1-5303 + Venetoclax | Apoptosis Induction | Synergistic activity | [12][13] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for the key experiments cited in this guide.
Cell Viability and Proliferation Assays
A common method to assess the effect of compounds on cancer cell viability is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
Caption: A generalized workflow for in vitro cell viability assays.
Protocol:
-
Cancer cell lines (e.g., MM.1S for Multiple Myeloma, MV4-11 for AML) are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere overnight, they are treated with a serial dilution of this compound, the standard of care drug, or a combination of both.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
A cell viability reagent, such as CellTiter-Glo® (Promega), is added to each well according to the manufacturer's instructions.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
The data is normalized to vehicle-treated controls, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50). For combination studies, the Combination Index (CI) is calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of novel therapeutic agents.
Caption: A typical workflow for in vivo xenograft efficacy studies.
Protocol:
-
Immunodeficient mice (e.g., NOD/SCID) are subcutaneously injected with a suspension of human cancer cells.
-
Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).
-
Mice are then randomized into different treatment cohorts: vehicle control, this compound, standard of care, and the combination.
-
Treatments are administered according to a predefined schedule (e.g., daily, twice weekly) and route (e.g., oral, intravenous).
-
Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
-
The study continues until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
The primary endpoints are typically tumor growth inhibition and, in some studies, overall survival.
Conclusion
The preclinical data for representative USP7 inhibitors, such as P5091 and FX1-5303, demonstrate promising anti-cancer activity in models of Multiple Myeloma and Acute Myeloid Leukemia. Notably, these inhibitors show synergistic effects when combined with current standard of care agents. These findings provide a strong rationale for the continued development of USP7 inhibitors like the conceptual this compound as a novel therapeutic strategy in oncology. Further investigation, including detailed pharmacokinetic and pharmacodynamic studies, will be crucial to advance this class of inhibitors towards clinical evaluation.
References
- 1. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multiple Myeloma Treatments | Drugs & Treatment by Stage [themmrf.org]
- 5. Short overview on the current standard of treatment in newly diagnosed multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple Myeloma Treatment & Management: Approach Considerations, Smoldering Multiple Myeloma, Chemotherapy and Immunotherapy [emedicine.medscape.com]
- 7. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule inhibitor of ubiquitin-specific protease-7 induces apoptosis in multiple myeloma cells and overcomes bortezomib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Acute Myeloid Leukemia Treatment - NCI [cancer.gov]
- 11. Typical Treatment of Acute Myeloid Leukemia (Except APL) | American Cancer Society [cancer.org]
- 12. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to USP7 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of key proteins involved in tumor progression and suppression.[1][2] Inhibition of USP7 offers a promising therapeutic strategy for a variety of cancers. This guide provides a comparative analysis of the performance of several prominent USP7 inhibitors in different cancer cell lines, supported by experimental data. While this guide aims to be a comprehensive resource, it is important to note that specific experimental data for "Usp7-IN-11" was not publicly available at the time of this review. Therefore, the following sections will focus on a comparison of other well-characterized USP7 inhibitors.
Performance Comparison of USP7 Inhibitors
The efficacy of USP7 inhibitors can vary significantly across different cancer cell lines, often influenced by factors such as the p53 mutational status.[3] The following tables summarize the half-maximal inhibitory concentration (IC50) values of several USP7 inhibitors, providing a quantitative comparison of their potency.
| Inhibitor | Cancer Type | Cell Line | p53 Status | IC50 (µM) | Reference |
| P5091 | Multiple Myeloma | MM.1S | Wild-Type | 4.2 | [2] |
| P5091 | Colorectal Cancer | HCT116 | Wild-Type | Not specified | [4] |
| P5091 | Breast Cancer | MCF7 | Wild-Type | ~10 (for 50% viability reduction) | [5] |
| P5091 | Breast Cancer | T47D | Mutant | ~10 (for 50% viability reduction) | [5] |
| P5091 | Lung Neuroendocrine | NCI-H526 | Not specified | 7.41 | [6] |
| P5091 | Lung Neuroendocrine | NCI-H209 | Not specified | 6.10 | [6] |
| FT671 | Multiple Myeloma | MM.1S | Wild-Type | 0.033 | [7] |
| GNE-6776 | Triple-Negative Breast Cancer | MDA-MB-231-DoxR | Mutant | Not specified (effective at 5-15 µM) | [8] |
| GNE-6776 | Triple-Negative Breast Cancer | MDA-MB-231-PtxR | Mutant | Not specified (effective at 5-15 µM) | [8] |
| Almac4 | Neuroblastoma | SK-N-AS | Mutant | >10 | |
| Almac4 | Neuroblastoma | SH-SY5Y | Wild-Type | 1.8 | |
| Almac4 | Neuroblastoma | SK-N-BE(2) | Mutant | >10 | |
| Almac4 | Neuroblastoma | IMR-32 | Wild-Type | 0.9 | |
| FX1-5303 | Colorectal Cancer | RKO | Wild-Type | 3.4 | [3] |
Signaling Pathways Modulated by USP7 Inhibition
USP7 primarily regulates the p53-MDM2 pathway. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1][3] Inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of USP7 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
USP7 inhibitors (e.g., this compound, P5091)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the USP7 inhibitor and a vehicle control. Incubate for the desired treatment period (e.g., 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
References
- 1. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 2. Identification and Characterization of USP7 Targets in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2021161047A1 - Usp7 inhibitor for use in the treatment of cancer - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. USP11 Stabilizes HPV-16E7 and Further Modulates the E7 Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Usp7-IN-11: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Usp7-IN-11, a potent and selective ubiquitin-specific protease 7 (USP7) inhibitor used in cancer research. Researchers, scientists, and drug development professionals are urged to adhere to these guidelines to ensure a safe laboratory environment and compliance with waste disposal regulations.
This compound is a valuable tool in studying the role of deubiquitinating enzymes in cellular processes.[1][2] However, as with any potent bioactive compound, proper disposal is crucial to mitigate potential environmental and health risks. This guide outlines the necessary steps for the safe disposal of this compound and associated materials.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is critical for understanding its behavior and potential hazards.
| Property | Value | Reference |
| CAS Number | 2763872-32-6 | MedchemExpress |
| Molecular Formula | C₂₉H₃₀FN₅O₄ | MedchemExpress |
| Molecular Weight | 543.58 | MedchemExpress |
| Form | Solid | MedchemExpress |
| Solubility | DMSO | MedchemExpress |
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for chemical waste disposal in a laboratory setting. Always consult your institution's specific hazardous waste management guidelines and the product's Safety Data Sheet (SDS) for the most accurate and compliant information. While a specific SDS for this compound is not publicly available, general chemical SDSs recommend the following procedures.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired product, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Liquid Waste:
-
For solutions of this compound, collect the waste in a designated, leak-proof, and shatter-resistant hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan. Incompatible chemicals can react, leading to dangerous situations.
-
Clearly label the liquid waste container with "Hazardous Waste," "this compound," the solvent used (e.g., DMSO), and an approximate concentration.
-
Decontamination of Labware:
-
All glassware and equipment that have come into contact with this compound should be decontaminated before reuse or disposal.
-
Rinse the contaminated items with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound.
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware with soap and water.
Spill Management:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
For small powder spills, carefully cover the spill with an absorbent material, such as vermiculite or sand. Avoid raising dust. Gently sweep the material into a designated hazardous waste container.
-
For liquid spills, absorb the spill with an inert absorbent material.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleanup materials as hazardous waste.
Final Disposal:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and environmental protection.
References
Personal protective equipment for handling Usp7-IN-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Usp7-IN-11, a potent ubiquitin-specific protease 7 (USP7) inhibitor with anticancer effects.[1] Given its biological activity and potential hazards, this compound should be handled with the utmost care in a laboratory setting, following protocols for potent or cytotoxic compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Gown | A disposable, solid-front gown with tight-fitting cuffs is required to protect against splashes and contamination. |
| Eye Protection | Safety Goggles or Glasses | Use chemical splash goggles or safety glasses with side shields to protect against splashes and airborne particles. |
| Face Protection | Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashes. |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the compound as a powder or when aerosolization is possible. |
Operational and Disposal Plans
Handling:
-
Engineering Controls: All work with this compound, especially handling of the solid compound, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Personal Practices: Avoid skin contact and inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal:
-
All waste contaminated with this compound, including used PPE, disposable labware, and excess compound, must be treated as hazardous chemical waste.
-
Dispose of waste in designated, sealed containers according to institutional and local regulations for cytotoxic or hazardous compounds.
Spill Response Workflow
In the event of a spill, follow a pre-defined spill response protocol. The diagram below outlines the essential steps for safely managing a this compound spill.
Caption: Workflow for responding to a this compound spill.
This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the manufacturer's safety data sheet (SDS) for the most comprehensive guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
